molecular formula C3H8N2O3 B561879 DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

Cat. No.: B561879
M. Wt: 121.10 g/mol
InChI Key: VIFOGXGRPDRQHS-HOSYLAQJSA-N
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Description

DL-2-Amino-3-(hydroxy-amino)propionic acid-15N, also known as DL-2-Amino-3-(hydroxy-amino)propionic acid-15N, is a useful research compound. Its molecular formula is C3H8N2O3 and its molecular weight is 121.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality DL-2-Amino-3-(hydroxy-amino)propionic acid-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-2-Amino-3-(hydroxy-amino)propionic acid-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(hydroxy(15N)amino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOGXGRPDRQHS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Bioactivity of 2-Amino-3-(hydroxy-amino)propionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Territory of a Novel N-Hydroxy Amino Acid

In the vast landscape of amino acid biochemistry, the N-hydroxylated variants represent a fascinating yet underexplored frontier. This guide delves into the biological significance of 2-Amino-3-(hydroxy-amino)propionic acid, a molecule holding tantalizing therapeutic and biological potential. It is imperative to state at the outset that direct, in-depth research on this specific compound is nascent. Therefore, this document serves as both a summary of established principles derived from analogous N-hydroxy amino acids and a forward-looking manual to empower researchers in their investigation of this intriguing molecule. Our approach is one of scientific inference, building a robust framework of potential activities and a clear roadmap for their experimental validation.

The Chemical Identity and Inferred Biological Relevance

2-Amino-3-(hydroxy-amino)propionic acid, also known as β-(hydroxyamino)alanine, is a non-proteinogenic amino acid characterized by the presence of a hydroxyamino group (-NHOH) attached to the β-carbon of the propionic acid backbone. This functional group is the cornerstone of its predicted bioactivity.

Structural Analogy: A Window into Potential Function

The presence of the N-hydroxy moiety immediately draws parallels to other well-characterized N-hydroxy amino acids, suggesting a potential role in several key biological processes:

  • Enzyme Inhibition: The N-hydroxy group can act as a potent chelator of metal ions within enzyme active sites or as a mimic of transition states, leading to enzyme inhibition.

  • Biosynthetic Precursor: It may serve as a building block for the synthesis of more complex natural products with diverse biological activities.

  • Redox Activity: The hydroxyamino group can participate in redox reactions, potentially influencing cellular signaling pathways sensitive to oxidative stress.

Extrapolating Biological Activity from Well-Studied N-Hydroxy Amino Acids

To construct a hypothesis-driven framework for investigating 2-Amino-3-(hydroxy-amino)propionic acid, we will examine the established biological roles of two prominent N-hydroxy amino acids: N-hydroxy-L-arginine (NOHA) and N-hydroxy-ornithine.

N-hydroxy-L-arginine (NOHA): A Key Modulator of Nitric Oxide Signaling and Arginase Activity

NOHA is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS).[1] Furthermore, NOHA is a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[2][3] This dual activity positions NOHA as a crucial regulator of the delicate balance between NO production and the urea cycle.

NOHA_Pathway cluster_NOS Nitric Oxide Synthase (NOS) cluster_Arginase Arginase L_Arginine L-Arginine NOHA N-hydroxy-L-arginine (NOHA) L_Arginine->NOHA NADPH, O2 Urea_Ornithine Urea + L-Ornithine L_Arginine->Urea_Ornithine NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOHA->NO_Citrulline NADPH, O2 cluster_Arginase cluster_Arginase NOHA->cluster_Arginase Inhibition Siderophore_Biosynthesis L_Ornithine L-Ornithine Enzyme Ornithine N-monooxygenase L_Ornithine->Enzyme N_hydroxy_ornithine N-hydroxy-ornithine Siderophores Hydroxamate Siderophores N_hydroxy_ornithine->Siderophores Further enzymatic steps Enzyme->N_hydroxy_ornithine Cofactors NADPH, FAD, O2 Cofactors->Enzyme

Caption: The initial step of hydroxamate siderophore biosynthesis.

Potential Biological Activities of 2-Amino-3-(hydroxy-amino)propionic Acid

Based on the activities of its structural cousins, we can propose the following potential biological activities for 2-Amino-3-(hydroxy-amino)propionic acid:

Potential Biological Activity Hypothesized Mechanism of Action Analogous Compound
Enzyme Inhibition Chelation of metal cofactors in the active site of metalloenzymes; transition state mimicry.N-hydroxy-L-arginine (inhibits arginase)
Antimicrobial Activity Interference with microbial metabolic pathways; precursor to a novel class of siderophores or antibiotics.N-hydroxy-ornithine (precursor to siderophores)
Cytotoxicity/Antitumor Activity Induction of apoptosis through modulation of redox-sensitive signaling pathways; inhibition of key enzymes in cancer cell metabolism. [4]Various N-hydroxy compounds have shown cytotoxic effects. [4]
Modulation of Amino Acid Metabolism Inhibition of enzymes involved in the metabolism of other amino acids.N-hydroxy-L-arginine (modulates arginine metabolism)

Experimental Protocols for Elucidating Biological Activity

To transition from hypothesis to empirical evidence, a systematic experimental approach is essential. The following protocols are adapted from established methodologies for studying N-hydroxy amino acids and can be tailored for the investigation of 2-Amino-3-(hydroxy-amino)propionic acid.

General Enzyme Inhibition Assay

This protocol provides a framework for screening 2-Amino-3-(hydroxy-amino)propionic acid against a panel of enzymes, particularly metalloenzymes.

Rationale: The N-hydroxyamino group is a known metal chelator. This assay will determine if the compound can inhibit enzymes that rely on metal cofactors for their catalytic activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme in its recommended buffer.

    • Prepare a stock solution of the enzyme's substrate. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition. [5]2. Inhibitor Preparation:

    • Prepare a stock solution of 2-Amino-3-(hydroxy-amino)propionic acid in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer.

    • Add the desired concentration of 2-Amino-3-(hydroxy-amino)propionic acid or vehicle control.

    • Add the enzyme solution to all wells except for the no-enzyme control.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the rate of product formation or substrate depletion using a microplate reader at the appropriate wavelength for the specific assay. The reaction should be monitored over a time course where the product formation is linear.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. [6]

Nitric Oxide Synthase (NOS) Activity Assay

This assay will determine if 2-Amino-3-(hydroxy-amino)propionic acid can act as a substrate or inhibitor of NOS.

Rationale: Given that NOHA is an intermediate in NO synthesis, it is plausible that other N-hydroxy amino acids could interact with NOS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in NOS assay buffer. [7] * Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well plate, add the cell/tissue homogenate or purified NOS enzyme.

    • Add the necessary cofactors for NOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin. [7] * Add the NOS substrate, L-arginine. For inhibitor studies, also add varying concentrations of 2-Amino-3-(hydroxy-amino)propionic acid. To test if it is a substrate, omit L-arginine and add the test compound.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

  • Nitrite/Nitrate Measurement (Griess Assay):

    • The NO produced by NOS is rapidly converted to nitrite and nitrate. [8][7] * Add nitrate reductase to the wells to convert nitrate to nitrite. [8][7] * Add Griess Reagents 1 and 2 to all wells. This will form a colored azo dye with nitrite. [7] * Incubate for 10-15 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the amount of nitrite/nitrate produced using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the effect of 2-Amino-3-(hydroxy-amino)propionic acid on NOS activity.

Arginase Inhibition Assay

This assay will assess the inhibitory potential of 2-Amino-3-(hydroxy-amino)propionic acid on arginase activity.

Rationale: The structural similarity to NOHA, a known arginase inhibitor, makes this a primary target for investigation.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Prepare cell lysates or use purified arginase.

    • Prepare a 5x substrate buffer containing L-arginine and MnCl2 (a cofactor for arginase). [2][9]2. Inhibition Assay:

    • In a 96-well plate, add the sample (lysate or purified enzyme).

    • Add varying concentrations of 2-Amino-3-(hydroxy-amino)propionic acid or a known inhibitor (e.g., NOHA) as a positive control.

    • Add the 5x substrate buffer to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 2 hours). [2][9]3. Urea Detection:

    • Stop the reaction by adding a urea reagent containing a chromogen that reacts specifically with the urea produced. [2][9] * Incubate at room temperature for 60 minutes to allow for color development. [9]4. Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 430 nm).

    • Calculate the arginase activity based on a urea standard curve.

    • Determine the IC50 of 2-Amino-3-(hydroxy-amino)propionic acid for arginase inhibition.

Siderophore Production Assay (CAS Assay)

This assay can be used to determine if 2-Amino-3-(hydroxy-amino)propionic acid can influence siderophore production in microorganisms.

Rationale: As an N-hydroxy amino acid, it could potentially be a precursor for or an inhibitor of siderophore biosynthesis.

Step-by-Step Methodology:

  • Microorganism Culture:

    • Culture a known siderophore-producing microorganism (e.g., Pseudomonas aeruginosa) in an iron-limited medium.

    • In test cultures, supplement the medium with varying concentrations of 2-Amino-3-(hydroxy-amino)propionic acid.

  • CAS Assay Solution Preparation:

    • Prepare the Chrome Azurol S (CAS) assay solution. This solution is a deep blue complex of CAS, iron(III), and a detergent.

  • Siderophore Detection:

    • Collect the culture supernatant by centrifugation.

    • Mix the supernatant with the CAS assay solution.

    • In the presence of siderophores, the iron will be chelated from the CAS complex, resulting in a color change from blue to orange/yellow.

  • Data Analysis:

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates siderophore production.

    • Quantify the effect of 2-Amino-3-(hydroxy-amino)propionic acid on siderophore production relative to the control culture.

Cytotoxicity Assay (MTT Assay)

This assay will determine the cytotoxic effects of 2-Amino-3-(hydroxy-amino)propionic acid on various cell lines.

Rationale: N-hydroxy compounds can exhibit cytotoxicity, and this assay will establish a dose-response relationship.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-Amino-3-(hydroxy-amino)propionic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Concluding Remarks and Future Directions

The biological activity of 2-Amino-3-(hydroxy-amino)propionic acid remains a compelling enigma. The structural analogies to well-characterized N-hydroxy amino acids provide a strong foundation for hypothesizing its involvement in critical biological pathways, including enzyme inhibition, microbial metabolism, and cellular signaling. The experimental protocols detailed in this guide offer a clear and robust framework for researchers to systematically investigate these potential activities.

Future research should focus on:

  • Enzyme screening: A broad-based screening against a panel of metalloenzymes and key metabolic enzymes.

  • Antimicrobial studies: Investigation of its effects on a range of pathogenic bacteria and fungi, including mechanistic studies to determine if it interferes with siderophore biosynthesis or other essential pathways.

  • Cellular and in vivo studies: Elucidation of its effects on mammalian cells and in animal models to understand its potential therapeutic or toxicological properties.

The exploration of 2-Amino-3-(hydroxy-amino)propionic acid holds the promise of uncovering novel biological mechanisms and potentially new therapeutic agents. This guide is intended to be a catalyst for such discoveries, empowering the scientific community to illuminate the biological role of this intriguing molecule.

References

  • Biological Activity of N-Hydroxy-L-Arginine - Jon Fukuto - Grantome. (URL: [Link])

  • N-Acyl-N-hydroxy-L-ornithine amino acids found in fungal hydroxamate... - ResearchGate. (URL: [Link])

  • N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed. (URL: [Link])

  • Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis - PMC - NIH. (URL: [Link])

  • SidF, a dual substrate N5-acetyl-N5-hydroxy-L-ornithine transacetylase involved in Aspergillus fumigatus siderophore biosynthesis - PMC - PubMed Central. (URL: [Link])

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit - BioAssay Systems. (URL: [Link])

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - MDPI. (URL: [Link])

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC - NIH. (URL: [Link])

  • Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine - PubMed. (URL: [Link])

  • Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One - Research journals. (URL: [Link])

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL: [Link])

  • Amino Acid Analysis Overview - Bio-Synthesis. (URL: [Link])

  • Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed. (URL: [Link])

  • N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L ... - PubMed. (URL: [Link])

  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC - PubMed Central. (URL: [Link])

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - MDPI. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • 25.4: Analysis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • Cellular Assays - Biochemical & Molecular - Amino Acids and Protein Assays. (URL: [Link])

  • In Vitro Assays | Cell-based Assays - AXXAM. (URL: [Link])

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (URL: [Link])

  • N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity - RSC Publishing. (URL: [Link])

  • A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed. (URL: [Link])

  • An update of label-free protein target identification methods for natural active products. (URL: [Link])

  • Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - PubMed Central. (URL: [Link])

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (URL: [Link])

Sources

chemical properties of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-(hydroxy-amino)propionic acid is a non-canonical amino acid characterized by the presence of a hydroxylamino group. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into this molecule creates a powerful tool for a variety of research applications, particularly in the fields of biochemistry, drug development, and metabolomics.[1][] Unlike the naturally abundant ¹⁴N, the ¹⁵N isotope possesses a nuclear spin of 1/2, making it NMR-active and allowing it to be distinguished by mass spectrometry, providing a non-radioactive method for tracing the fate of molecules in biological systems.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and handling of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N. The insights and protocols herein are designed to equip researchers with the necessary knowledge to effectively utilize this isotopically labeled compound in their studies. Stable isotope-labeled amino acids are invaluable for precisely tracking metabolic pathways, quantifying protein turnover, and elucidating drug-target interactions.[4][5] The ¹⁵N label allows for the differentiation and quantification of the labeled compound from its endogenous counterparts, enhancing the sensitivity and accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Physicochemical and Structural Properties

The fundamental properties of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N are summarized below. These properties are critical for designing experiments, preparing solutions, and interpreting analytical data.

Chemical Structure

The structure of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N features a chiral center at the alpha-carbon and two nitrogen atoms, one in the primary amino group and one in the hydroxylamino group. The ¹⁵N label can be incorporated at either or both nitrogen positions, though it is typically specified by the supplier. For the purpose of this guide, we will assume labeling at the hydroxylamino nitrogen, as specified in PubChem CID 46780281.[6]

chemical_structure cluster_0 DL-2-Amino-3-(hydroxy-[15N]amino)propionic acid C1 HO C3 C C1->C3 C2 O C3->C2 C4 C3->C4 C5 H C4->C5 C6 NH2 C4->C6 C7 CH2 C4->C7 C8 15NH C7->C8 C9 OH C8->C9

Caption: 2D structure of DL-2-Amino-3-(hydroxy-[¹⁵N]amino)propionic acid.

Core Physicochemical Data

The table below summarizes the key computed and experimentally available properties of the compound.

PropertyValueSource(s)
IUPAC Name 2-amino-3-(hydroxy([¹⁵N])amino)propanoic acid[6]
CAS Number 1219426-14-8[6][7][8]
Molecular Formula C₃H₈N¹⁵N O₃[6][9]
Molecular Weight 121.10 g/mol [6][10]
Appearance Off-White Solid[10][11]
Storage Temperature 2-8°C, Refrigerator[10]

Synthesis and Purification

The synthesis of isotopically labeled amino acids can be achieved through chemical synthesis or biological production.[4][5] For a non-canonical amino acid like DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N, chemical synthesis offers precise control over the incorporation of the ¹⁵N label.[4] Below is a proposed synthetic workflow, based on established organic chemistry principles for amino acid synthesis.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable protected serine derivative and a ¹⁵N-labeled hydroxylamine source. The choice of protecting groups is critical to prevent unwanted side reactions and to ensure the stability of the intermediates.

synthesis_workflow start Start with Boc-Serine methyl ester step1 Step 1: Activation of β-hydroxyl group (e.g., Mesylation or Tosylation) start->step1 step2 Step 2: Nucleophilic Substitution with 15N-labeled hydroxylamine derivative (e.g., Boc-15NHOH) step1->step2 step3 Step 3: Deprotection (Acidic hydrolysis to remove Boc and ester groups) step2->step3 step4 Step 4: Purification (Ion-exchange chromatography) step3->step4 product Final Product: DL-2-Amino-3-(hydroxy-amino)propionic acid-15N step4->product

Caption: Proposed workflow for the chemical synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization for specific reagents and conditions.

  • Activation of the Hydroxyl Group:

    • Dissolve Boc-DL-Serine methyl ester in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.

    • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nucleophilic Substitution with ¹⁵N-hydroxylamine:

    • Prepare a solution of the activated serine derivative in a polar aprotic solvent (e.g., dimethylformamide).

    • In a separate flask, prepare the ¹⁵N-labeled nucleophile. A protected form such as N-Boc-¹⁵N-hydroxylamine may be used with a base to generate the nucleophile in situ. Direct incorporation using precursors like ¹⁵NH₄Cl is also a method for synthesizing ¹⁵N labeled compounds.[1]

    • Add the ¹⁵N-hydroxylamine solution to the activated serine derivative.

    • Heat the reaction mixture (e.g., 50-70°C) and stir for several hours to overnight, monitoring by TLC.

    • After the reaction is complete, cool the mixture and perform a work-up, which may involve dilution with water and extraction.

  • Deprotection:

    • Dissolve the protected product from the previous step in a strong acidic solution (e.g., 6N HCl).[12]

    • Heat the mixture under reflux for several hours to hydrolyze the ester and remove the Boc protecting groups.

    • Monitor the deprotection by TLC or LC-MS.

    • After completion, cool the solution and remove the acid under reduced pressure.

  • Purification:

    • Dissolve the crude product in a suitable buffer and purify using ion-exchange chromatography to separate the desired amino acid from unreacted starting materials and by-products.

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the final product as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Analytical Workflow

analytical_workflow sample Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) - Structural confirmation - Isotopic enrichment sample->nmr ms Mass Spectrometry (LC-MS/MS) - Molecular weight confirmation - Purity assessment sample->ms ir FT-IR Spectroscopy - Functional group analysis sample->ir result Verified Compound: Structure, Purity, Enrichment nmr->result ms->result ir->result

Sources

An In-depth Technical Guide to 2-Amino-3-(hydroxyamino)propionic Acid: From Synthesis to Biological Interface

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-Amino-3-(hydroxyamino)propionic acid, also known as 3-(hydroxyamino)alanine. This non-proteinogenic amino acid has garnered interest within the scientific community for its unique structural features and potential biological activities. This document delves into the synthetic routes for its preparation, methods for its isolation and characterization, and an exploration of its biological significance and potential applications.

Introduction and Chemical Profile

2-Amino-3-(hydroxyamino)propionic acid is a fascinating structural analog of the common amino acid alanine, distinguished by the presence of a hydroxyamino group at the beta-position. This functional group imparts distinct chemical properties and reactivity compared to its proteinogenic counterpart.

Table 1: Chemical and Physical Properties of 2-Amino-3-(hydroxyamino)propionic Acid

PropertyValueSource
Molecular Formula C₃H₈N₂O₃
Molecular Weight 120.11 g/mol
IUPAC Name 2-amino-3-(hydroxyamino)propanoic acid
Synonyms 3-(hydroxyamino)alanine, D,L-2-Amino-3-(hydroxyamino)propionic Acid
CAS Number 5854-94-4

Note: While the initial discovery and isolation of 2-Amino-3-(hydroxyamino)propionic acid from a natural source or its first chemical synthesis is not extensively documented in readily available literature, its study as a novel amino acid analog continues in various research contexts.

Synthesis and Isolation Strategies

The primary route for obtaining 2-Amino-3-(hydroxyamino)propionic acid is through chemical synthesis. A common and effective method involves the reduction of a 3-(hydroxyimino)propanoic acid precursor.

Synthetic Pathway Overview

The synthesis generally proceeds through a two-step process starting from a suitable propanoic acid derivative. The key transformation is the reduction of an oxime (hydroxyimino group) to a hydroxyamino group.

Synthesis_Pathway Start 3-Oxopropanoic Acid Derivative Intermediate 3-(Hydroxyimino)propanoic Acid Start->Intermediate Hydroxylamine Treatment Product 2-Amino-3-(hydroxyamino)propionic Acid Intermediate->Product Reduction (e.g., Zinc dust, Formic acid)

A generalized synthetic pathway for 2-Amino-3-(hydroxyamino)propionic acid.
Detailed Experimental Protocol: Reduction of 3-(Hydroxyimino)propanoic Acid

This protocol outlines a laboratory-scale synthesis of D,L-2-Amino-3-(hydroxyamino)propionic acid.

Materials:

  • 3-(Hydroxyimino)propanoic acid

  • Zinc dust

  • Formic acid

  • Iron dust (catalytic amount)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 3-(hydroxyimino)propanoic acid in a mixture of formic acid and methanol.

  • Addition of Reducing Agents: To the stirred suspension, add a catalytic amount of iron dust followed by the portion-wise addition of zinc dust. The addition of zinc should be controlled to manage the exothermic nature of the reaction.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for approximately 2 hours. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove the remaining zinc and iron dust.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield D,L-2-Amino-3-(hydroxyamino)propionic acid as a solid.

Characterization and Analytical Methods

The structural elucidation and confirmation of 2-Amino-3-(hydroxyamino)propionic acid rely on a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Data for 2-Amino-3-(hydroxyamino)propionic Acid

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the α-carbon, β-carbon, and the protons of the amino and hydroxyamino groups. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for the three carbon atoms of the propionic acid backbone, including the carboxylic acid carbon, the α-carbon, and the β-carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the functional groups present, such as the O-H and N-H stretches of the hydroxyamino and amino groups, and the C=O stretch of the carboxylic acid.

Biological Activity and Potential Applications

While extensive biological studies on 2-Amino-3-(hydroxyamino)propionic acid are still emerging, its structural similarity to other biologically active amino acids suggests several potential areas of interest for researchers in drug discovery and development.

Mechanism of Action

The presence of the hydroxyamino group introduces a unique chemical reactivity that may allow it to interact with biological targets in novel ways. It is hypothesized that 2-Amino-3-(hydroxyamino)propionic acid could act as:

  • An enzyme inhibitor: The hydroxyamino group could potentially chelate metal ions in the active sites of metalloenzymes or participate in redox reactions that inactivate enzymes.

  • A metabolic disruptor: It may be recognized by amino acid transporters and metabolic enzymes, potentially interfering with normal cellular processes.

  • A precursor for bioactive molecules: The unique functionality could serve as a handle for the synthesis of more complex molecules with therapeutic potential.

Biological_Activity Compound 2-Amino-3-(hydroxyamino)propionic Acid Target1 Enzyme Inhibition Compound->Target1 Target2 Metabolic Pathway Disruption Compound->Target2 Target3 Bioactive Molecule Synthesis Compound->Target3 Outcome1 Therapeutic Effect Target1->Outcome1 Target2->Outcome1 Target3->Outcome1

An In-Depth Technical Guide to DL-2-Amino-3-(hydroxy-amino)propionic acid-15N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N. We will delve into the sourcing and economic considerations for this specialized isotopic compound, followed by a detailed exploration of its core applications, complete with actionable experimental protocols. This document is designed to bridge the gap between theoretical understanding and practical implementation, empowering researchers to leverage the unique capabilities of this non-canonical, stable isotope-labeled amino acid.

Introduction: The Significance of 15N-Labeled Non-Canonical Amino Acids

Stable isotope labeling has become an indispensable tool in the life sciences, offering a non-radioactive means to trace metabolic pathways, quantify protein dynamics, and elucidate drug mechanisms.[1] Nitrogen-15 (¹⁵N), a stable isotope, is particularly valuable for these studies due to its nuclear spin of 1/2, which makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, and its mass difference from the abundant ¹⁴N, enabling precise detection by mass spectrometry (MS).[1]

DL-2-Amino-3-(hydroxy-amino)propionic acid-15N is a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its unique structure, combined with the ¹⁵N label, opens up specialized applications in metabolomics, drug development, and proteomics.[2][3][4] This guide will provide the technical insights necessary to effectively utilize this compound in a research setting.

Sourcing and Pricing of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

The acquisition of specialized isotopic compounds is a critical first step in experimental design. Several reputable suppliers offer DL-2-Amino-3-(hydroxy-amino)propionic acid-15N, though pricing and availability can vary.

Identified Suppliers

A survey of the market has identified the following suppliers for DL-2-Amino-3-(hydroxy-amino)propionic acid-15N (CAS No: 1219426-14-8):

  • MedChemExpress: Lists the compound for research use, highlighting its application as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]

  • Santa Cruz Biotechnology: Offers the compound as a biochemical for proteomics research.[5]

  • Pharmaffiliates: Provides the highly pure compound and requires user registration for pricing and availability.

  • BLDpharm: Lists the compound with its CAS number and notes the need for cold-chain transportation.

  • ChemExpress: Offers the product and provides specific pricing for various quantities.

Comparative Pricing Analysis

Pricing for highly specialized chemical reagents like DL-2-Amino-3-(hydroxy-amino)propionic acid-15N is subject to change based on purity, quantity, and supplier. The following table provides an overview of available pricing to aid in budget planning. It is important to note that many suppliers require a direct inquiry or user login to access current pricing.

SupplierCompoundQuantityPrice (USD)Notes
ChemExpress DL-2-Amino-3-(hydroxy-amino)propionic acid-15N1 mg$310Price as of early 2026.
10 mg$2,396
MyBioSource D,L-2-Amino-3-(hydroxyamino)propionic Acid (unlabeled)10 mg$500Price for the unlabeled analogue, for reference.
MySkinRecipes L-Phenylalanine-15N$74.17Example pricing for a common 15N-labeled amino acid.
L-Threonine-15N$243.65Example pricing for a common 15N-labeled amino acid.
L-Alanine-15N$358.10Example pricing for a common 15N-labeled amino acid.
Sigma-Aldrich Glycine-1-13C,15N$418.00Example pricing for a dually labeled amino acid.
Cenmed Cell Free Amino Acid Mixture-15N$417.59Price for a mixture of 15N-labeled amino acids.

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for the most up-to-date quotations.

Core Applications and Experimental Workflows

The primary utility of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N lies in its application as a tracer and an internal standard in quantitative analytical techniques.[4] Its non-canonical nature means it can be used to probe specific metabolic pathways or act as an internal standard without interfering with the analysis of naturally occurring amino acids.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Principle: Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of molecules in complex mixtures. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample. The ratio of the signal from the endogenous, unlabeled analyte to the signal from the labeled internal standard in the mass spectrometer allows for precise quantification, correcting for sample loss during preparation and variations in instrument response.

Experimental Workflow:

Caption: Workflow for quantitative analysis using a 15N-labeled internal standard.

Detailed Protocol for using DL-2-Amino-3-(hydroxy-amino)propionic acid-15N as an Internal Standard:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a small amount of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N.

    • Dissolve it in a suitable solvent (e.g., methanol/water) to create a concentrated stock solution.

    • Perform serial dilutions to create a working solution at a concentration appropriate for your expected analyte levels.

  • Sample Preparation:

    • To your biological sample (e.g., 100 µL of plasma or cell lysate), add a precise volume of the internal standard working solution.

    • Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol).

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Develop a Liquid Chromatography (LC) method to achieve chromatographic separation of your analyte of interest from other matrix components.

    • Optimize the Mass Spectrometry (MS) parameters for both the unlabeled analyte and the ¹⁵N-labeled internal standard. This typically involves identifying the precursor ion and one or two product ions for each in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • Inject the prepared sample onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the unlabeled analyte and the ¹⁵N-labeled internal standard.

    • Calculate the peak area ratio (unlabeled analyte / ¹⁵N-labeled internal standard).

    • Prepare a calibration curve using known concentrations of the unlabeled analyte spiked with the same amount of the internal standard.

    • Determine the concentration of the analyte in your sample by comparing its peak area ratio to the calibration curve.

Metabolic Tracing Studies

Principle: By introducing a ¹⁵N-labeled compound into a biological system, researchers can trace the metabolic fate of the nitrogen atom. This is particularly useful for studying the biosynthesis and degradation of nitrogen-containing molecules and understanding metabolic flux.[1] As a non-canonical amino acid, DL-2-Amino-3-(hydroxy-amino)propionic acid-15N can be used to probe specific enzymatic pathways that may recognize it as a substrate.

Experimental Workflow:

Caption: General workflow for a metabolic tracing experiment using a 15N-labeled compound.

Detailed Protocol for a Cell-Based ¹⁵N Tracing Experiment:

  • Cell Culture and Labeling:

    • Culture your cells of interest to the desired confluency.

    • Prepare a labeling medium by supplementing the normal growth medium with DL-2-Amino-3-(hydroxy-amino)propionic acid-15N at a final concentration to be determined empirically (e.g., in the low millimolar range).

    • Remove the old medium and replace it with the labeling medium.

    • Incubate the cells for various time points to monitor the kinetics of uptake and metabolism.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS or NMR Analysis:

    • Analyze the metabolite extracts by high-resolution mass spectrometry to identify potential downstream metabolites containing the ¹⁵N label. This is done by looking for mass shifts corresponding to the incorporation of one or more ¹⁵N atoms.

    • Alternatively, for structural elucidation of novel metabolites, ¹⁵N NMR spectroscopy can be employed.

  • Data Analysis and Pathway Mapping:

    • Use metabolomics software to identify and quantify the ¹⁵N-labeled metabolites.

    • Map the identified labeled compounds onto known metabolic pathways to elucidate the metabolic fate of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N.

NMR-Based Drug-Protein Interaction Studies

Principle: NMR spectroscopy is a powerful tool for studying drug-protein interactions at atomic resolution. By labeling either the protein or the ligand with ¹⁵N, changes in the chemical environment upon binding can be monitored.[6][7][8] When a ¹⁵N-labeled small molecule like DL-2-Amino-3-(hydroxy-amino)propionic acid-15N (or a derivative thereof) binds to a protein, the signals from the ¹⁵N nucleus in the NMR spectrum can shift or broaden, providing information about the binding event and the nature of the interaction.

Experimental Workflow:

Caption: Workflow for studying drug-protein interactions using NMR with a 15N-labeled ligand.

Detailed Protocol for ¹⁵N Ligand-Observed NMR:

  • Sample Preparation:

    • Prepare a stock solution of your purified target protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).

    • Prepare a stock solution of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N in the same buffer.

    • Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled ligand and increasing concentrations of the target protein.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁵N NMR spectrum or a two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum for each sample in the titration series. The 2D HSQC experiment is generally preferred as it provides better resolution and proton chemical shift information.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Observe changes in the chemical shifts and/or line broadening of the signals from the ¹⁵N-labeled ligand as the protein concentration increases. These changes are indicative of binding.

    • By fitting the chemical shift perturbation data to a binding isotherm, the dissociation constant (Kd) of the interaction can be determined.

Concluding Remarks

DL-2-Amino-3-(hydroxy-amino)propionic acid-15N is a valuable tool for researchers in drug development and metabolic research. Its utility as a non-canonical, isotopically labeled compound allows for precise quantitative studies and the probing of specific biological pathways without interference from endogenous molecules. While the synthesis of such a specialized compound is complex, its commercial availability from several suppliers makes it accessible to the broader research community. The experimental workflows and protocols detailed in this guide provide a solid foundation for the practical application of this and similar labeled compounds in a modern research setting. As with any advanced technique, careful experimental design and optimization are paramount to achieving robust and reproducible results.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells. Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Available at: [Link]

  • Huang, Y., & Liu, T. (2018). Therapeutic Applications of Genetic Code Expansion. Synthetic and Systems Biotechnology, 3(3), 150-158. Available at: [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. Available at: [Link]

  • Burkart, M. D., & Sharpless, K. B. (2001). In-Cell NMR Spectroscopy to Study Protein–Drug Interactions. In Methods in Enzymology (Vol. 339, pp. 20-43). Academic Press. Available at: [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 843. Available at: [Link]

  • Angulo, J., & Nieto, P. M. (2011). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Medicinal Chemistry Communications, 2(10), 969-991. Available at: [Link]

  • Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Vertex AI Search.
  • Renaudet, O., & Fesik, S. W. (2007). Protein–Ligand Interactions Studied by NMR. In Protein NMR Techniques (pp. 343-363). Humana Press. Available at: [Link]

  • Pell, A. J., & Fesik, S. W. (2013). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 113(8), 6056-6101. Available at: [Link]

  • Hooi, Y. Y., & Tirrell, D. A. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience, 2(12), 726-731. Available at: [Link]

  • Xu, R., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 8(1), 1-13. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Retrieved January 15, 2026, from [Link]

  • Junghans, P., & Faust, H. (1980). [Standardized 15N-tracer method for the assessment of protein metabolism in clinical practice]. Zeitschrift für die gesamte innere Medizin und ihre Grenzgebiete, 35(21), 753-759. Available at: [Link]

  • Regnier, F. E., & Carr, S. A. (2012). The implementation of internal standards in quantitative bioanalysis is an accepted and common procedure. Clinical Chemistry, 58(7), 1087-1089. Available at: [Link]

  • Rütting, T., Huygens, D., Staelens, J., Müller, C., & Boeckx, P. (2011). Advances in 15N-tracing experiments: new labelling and data analysis approaches. Biochemical Society Transactions, 39(1), 279-283. Available at: [Link]

  • Previs, S. F., & Kelley, D. E. (2008). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteome Research, 7(5), 2097-2103. Available at: [Link]

  • Rayam, P., & Kumar, A. (2021). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. Available at: [Link]

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. In Methods in Molecular Biology (Vol. 1549, pp. 245-254). Humana Press. Available at: [Link]

  • Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Nature Methods, 6(4), 257-264. Available at: [Link]

  • Gande, S. L., & Kumar, A. (2024). Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Current Organic Synthesis, 21(1), 1-20. Available at: [Link]

  • PubChem. (n.d.). D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid. Retrieved January 15, 2026, from [Link]

  • SUMS. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing propionic acid derivatives.
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Sources

metabolic fate of 2-Amino-3-(hydroxy-amino)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Metabolic Fate of 2-Amino-3-(hydroxyamino)propionic acid

Authored by: A Senior Application Scientist

Abstract

2-Amino-3-(hydroxyamino)propionic acid, also known as β-(hydroxyamino)alanine (BHA), is a non-proteinogenic amino acid of significant interest due to its structural similarity to other neuroactive compounds and its potential role as a metabolic intermediate. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of BHA. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, explore the key enzymatic transformations it undergoes, and present state-of-the-art methodologies for its analysis in biological matrices. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, toxicology, and drug development who are investigating the biological implications of this and related compounds.

Introduction: The Significance of 2-Amino-3-(hydroxyamino)propionic acid (BHA)

2-Amino-3-(hydroxyamino)propionic acid (BHA) is a fascinating molecule that sits at the crossroads of amino acid metabolism and toxicology. Structurally, it is an analog of the common amino acid alanine, with a hydroxylamine group substituting a hydrogen on the beta-carbon. This seemingly minor modification has profound implications for its chemical reactivity and biological activity.

Historically, interest in BHA has been closely tied to the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases. BHA is a proposed precursor or metabolite in the biological cycling of BMAA, making an understanding of its metabolic fate critical for elucidating the toxicological pathways of BMAA. Furthermore, the inherent reactivity of the hydroxylamine group suggests that BHA may have its own distinct biological effects, potentially through interactions with cellular macromolecules or by participating in redox cycling.

This guide will provide a detailed exploration of the known and hypothesized metabolic pathways of BHA, offering a foundation for future research and a practical framework for its experimental investigation.

Physicochemical Properties of BHA

A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its biological behavior. The key properties of BHA are summarized in the table below.

PropertyValueImplication for Metabolism
Molecular Formula C₃H₈N₂O₃---
Molecular Weight 120.11 g/mol Influences diffusion and transport across membranes.
Structure A zwitterionic amino acid with a polar hydroxylamine group.High water solubility, likely requiring active transport for cell entry.
pKa values Similar to other amino acids (approx. 2 for carboxyl, 9-10 for amino). The hydroxylamine group's pKa is also relevant.The charge state at physiological pH will affect receptor binding and transport.
Reactivity The hydroxylamine group is a potent nucleophile and can undergo oxidation-reduction reactions.Susceptible to enzymatic and non-enzymatic transformations. Potential for covalent modification of cellular targets.

Absorption and Distribution

The absorption and distribution of BHA are critical determinants of its systemic exposure and target organ concentration. While specific studies on the pharmacokinetics of BHA are limited, we can infer its likely behavior based on its structure as an amino acid analog.

Intestinal Absorption

Given its structural similarity to alanine and other small neutral amino acids, it is highly probable that BHA is absorbed from the small intestine via amino acid transporters. The primary candidates are the sodium-dependent neutral amino acid transporters (such as ASCT2) and the L-type amino acid transporters (LATs).

Blood-Brain Barrier Transport

A crucial question for any neuroactive or neurotoxic compound is its ability to cross the blood-brain barrier (BBB). The presence of specific amino acid transporters on the BBB, such as LAT1, suggests a potential mechanism for BHA to enter the central nervous system. The competition of BHA with essential amino acids for these transporters could also be a significant factor in its neurotoxicity.

Cellular Uptake

Once in the systemic circulation, BHA is likely taken up by various cells throughout the body, again utilizing a range of amino acid transporters. The specific transporters involved will dictate the tissue distribution of BHA and its access to intracellular metabolic enzymes.

The Metabolic Landscape of BHA

The metabolism of BHA is complex, involving several potential enzymatic and non-enzymatic pathways. The hydroxylamine moiety is the primary site of its biotransformation.

Key Metabolic Transformations

The known and hypothesized metabolic pathways of BHA are illustrated in the diagram below. These pathways highlight the conversion of BHA to various downstream metabolites, some of which may have their own biological activities.

BHA_Metabolism BHA 2-Amino-3-(hydroxyamino)propionic acid (BHA) PyruvicAcid Pyruvic Acid BHA->PyruvicAcid Reductive Deamination Alanine Alanine BHA->Alanine Reduction Oxime Pyruvic Acid Oxime BHA->Oxime Oxidation/Dehydrogenation BMAA β-N-methylamino-L-alanine (BMAA) BHA->BMAA Hypothesized Methylation Pathway ReactiveIntermediates Reactive Nitrogen/Oxygen Species BHA->ReactiveIntermediates Redox Cycling BHA_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation MetabolicStability Metabolic Stability Assay (Microsomes, Hepatocytes) MetaboliteID_invitro Metabolite Identification (LC-HRMS) MetabolicStability->MetaboliteID_invitro PK_studies Pharmacokinetic Studies (Animal Models) MetabolicStability->PK_studies Inform dose selection EnzymeKinetics Enzyme Kinetics (Recombinant Enzymes) MetaboliteID_invitro->EnzymeKinetics EnzymeKinetics->PK_studies Predict in vivo clearance ExcretionBalance Excretion Balance Study (Radiolabeled BHA) PK_studies->ExcretionBalance TissueDistribution Tissue Distribution (QWBA) PK_studies->TissueDistribution FinalAnalysis Comprehensive Metabolic Profile ExcretionBalance->FinalAnalysis TissueDistribution->FinalAnalysis

Methodological & Application

incorporation of 15N labeled amino acids into proteins

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL

Introduction: The Power of Seeing the Unseen

In the intricate landscape of cellular biology and drug discovery, understanding the dynamics of the proteome is paramount. Proteins are the workhorses of the cell, and their abundance, turnover, and interactions govern nearly every biological process. Nitrogen-15 (¹⁵N) isotopic labeling is a transformative technique that allows researchers to render proteins "visible" to analytical instruments like mass spectrometers and NMR spectrometers.[1][2] By replacing the common ¹⁴N atom with its heavier, non-radioactive sibling, ¹⁵N, we can trace, quantify, and characterize proteins with exceptional precision.[1][2]

This guide provides an in-depth exploration of the principles and methodologies for incorporating ¹⁵N labeled amino acids into proteins. We will delve into the causality behind experimental choices, provide validated protocols for key workflows, and showcase how this powerful technique accelerates research and drug development. Whether you are quantifying proteome-wide changes, studying protein-drug interactions, or elucidating protein structure, mastering ¹⁵N labeling is an essential skill.[1][3]

Fundamental Principles of ¹⁵N Labeling

The core principle of ¹⁵N labeling is metabolic incorporation.[4][5] Organisms or cells are provided with nutrients—specifically amino acids—in which the nitrogen atoms have been enriched with the ¹⁵N isotope. As the cells synthesize new proteins, they naturally incorporate these "heavy" amino acids.[6][7] This creates a distinct mass shift in the labeled proteins and their constituent peptides, allowing them to be differentiated from their unlabeled ("light") counterparts by mass spectrometry (MS) or detected by nuclear magnetic resonance (NMR) spectroscopy.[1][8]

Why use ¹⁵N?

  • Stable and Non-Radioactive: Unlike radioactive isotopes, ¹⁵N is stable, posing no safety hazards and allowing for long-term studies without concerns of decay.[1]

  • Ubiquitous in Proteins: Nitrogen is a fundamental component of every amino acid, ensuring that ¹⁵N labeling can be applied to the entire proteome.[2]

  • NMR-Active: The ¹⁵N nucleus has a nuclear spin of 1/2, making it ideal for NMR studies to investigate protein structure, dynamics, and interactions at atomic resolution.[1][8]

Labeling Strategies: A Method for Every Question

The choice of labeling strategy is dictated by the biological question, the experimental system, and the analytical method. Two primary approaches dominate the field: specific amino acid labeling and uniform labeling.

Labeling StrategyDescriptionPrimary ApplicationKey Advantage
Specific Labeling (e.g., SILAC) Only specific essential amino acids (e.g., Lysine, Arginine) are provided in heavy isotope form.[4][6]Quantitative Proteomics (MS)Ensures that every tryptic peptide (except the C-terminus) contains a label, simplifying quantification.[4]
Uniform Labeling All available nitrogen sources (e.g., ¹⁵NH₄Cl) or a complete mixture of ¹⁵N-amino acids are heavy.[9][10]Structural Biology (NMR), Proteome-wide Turnover (MS)Comprehensive labeling of all nitrogen atoms in the protein is ideal for heteronuclear NMR experiments.[8][9]

Core Applications in Research and Drug Development

The ability to distinguish and quantify proteins based on their isotopic signature makes ¹⁵N labeling a cornerstone of modern biological research.

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for comparing the relative abundance of thousands of proteins between different cell states (e.g., treated vs. untreated).[4][5][11] This is invaluable for identifying drug targets, understanding disease mechanisms, and discovering biomarkers.[1][4]

  • Protein Turnover and Dynamics: By performing pulse-chase experiments with ¹⁵N labeled amino acids, researchers can measure the synthesis and degradation rates of proteins, providing deep insights into protein homeostasis.[4][12]

  • Structural Biology (NMR): Uniform ¹⁵N labeling is essential for protein NMR studies.[3][10] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a unique signal for each amino acid residue, creating a "fingerprint" of the protein.[8][9] This is used to confirm proper folding, map binding sites of drug candidates, and solve three-dimensional structures.[3][8][13]

  • Drug Target Engagement: Changes in the ¹H-¹⁵N HSQC spectrum of a labeled protein upon addition of a compound provide direct evidence of binding and can map the interaction site on the protein's surface.[3][13]

Experimental Workflows & Protocols

Workflow for Quantitative Proteomics via SILAC

The SILAC workflow is a robust method for accurate protein quantification.[11] It minimizes experimental variability by allowing for the mixing of cell populations at the very beginning of the sample preparation process.[5]

SILAC_Workflow cluster_Adaptation Adaptation Phase (≥5 Doublings) cluster_Experiment Experimental Phase cluster_Processing Sample Processing & Analysis Culture_Light Culture Cells in 'Light' Medium (e.g., ¹²C₆, ¹⁴N₂ Lysine) Culture_Heavy Culture Cells in 'Heavy' Medium (e.g., ¹³C₆, ¹⁵N₂ Lysine) Treatment_Control Apply Control Condition Culture_Light->Treatment_Control Treatment_Drug Apply Experimental Condition (e.g., Drug) Culture_Heavy->Treatment_Drug Mix Combine Cell Populations (1:1 Ratio) Treatment_Control->Mix Treatment_Drug->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: SILAC experimental workflow.

Protocol 1: SILAC Labeling of Adherent Mammalian Cells

This protocol describes the process for labeling two populations of a mammalian cell line (e.g., HeLa, HEK293T) for a typical quantitative proteomics experiment.

Rationale: The key to successful SILAC is ensuring complete incorporation of the labeled amino acids into the proteome. This is achieved by culturing the cells for a sufficient number of doublings (at least 5-6) in a medium where the natural amino acid is replaced by its heavy counterpart.[6][7][14] Using dialyzed fetal bovine serum (FBS) is critical to prevent dilution of the heavy label by free amino acids present in regular serum.[15]

Materials:

  • SILAC-grade DMEM, deficient in L-Arginine and L-Lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • "Light" L-Arginine (Arg-0) and L-Lysine (Lys-0)

  • "Heavy" L-Arginine (e.g., ¹³C₆, ¹⁵N₄ Arg-10) and L-Lysine (e.g., ¹³C₆, ¹⁵N₂ Lys-8)

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest

Procedure:

  • Media Preparation:

    • Prepare two types of media: "Light" and "Heavy".

    • To the SILAC DMEM base, add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1x.

    • To the "Light" medium, add Arg-0 and Lys-0 to their normal physiological concentrations (e.g., 84 mg/L and 146 mg/L, respectively).[15]

    • To the "Heavy" medium, add Arg-10 and Lys-8 to the same final concentrations. Note: You must account for the different molecular weights of the heavy amino acids.[16]

    • Sterile-filter both media using a 0.22 µm filter.

  • Cell Adaptation (Incorporation Phase):

    • Split a healthy, log-phase culture of your cells into two T-75 flasks.

    • Culture one flask in the "Light" medium and the other in the "Heavy" medium.

    • Passage the cells for at least five to six cell doublings in their respective media. This is crucial to ensure >97% incorporation of the heavy amino acids.[14]

    • Self-Validation Checkpoint: After 5 doublings, harvest a small aliquot of cells from the "Heavy" flask, extract proteins, digest with trypsin, and analyze by MS to confirm incorporation efficiency is >97%.[14]

  • Experimental Treatment:

    • Once full incorporation is confirmed, plate the "Light" and "Heavy" cells for your experiment.

    • Apply your experimental treatment (e.g., drug, growth factor) to one population and a vehicle/control to the other.

  • Harvesting and Mixing:

    • Wash cells with cold PBS.

    • Harvest the cells (e.g., by scraping).

    • Count the cells from each population. Combine the "Light" and "Heavy" populations in a precise 1:1 ratio into a single microfuge tube.

    • Centrifuge the mixed cell suspension to pellet the cells. Discard the supernatant. The sample is now ready for protein extraction and downstream MS analysis.

Troubleshooting Common SILAC Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Labeling (<95%) Insufficient cell doublings.[14] Contamination from non-dialyzed serum or other media components.[14][15]Extend cell culture for 1-2 more doublings. Always use dialyzed FBS. Ensure all media supplements are free of unlabeled amino acids.
Arginine-to-Proline Conversion Some cell lines have high arginase activity, converting labeled arginine to labeled proline, which complicates quantification.[15][17]Reduce the concentration of arginine in the medium.[15] If the problem persists, use a cell line with lower arginase activity or consider alternative labeling strategies.
Poor Cell Growth in Heavy Media Toxicity from impurities in labeled amino acids or stress from amino acid depletion.Ensure you are using high-quality, SILAC-grade amino acids. Check that the concentrations of all essential amino acids are correct.
Workflow for ¹⁵N-Labeling for NMR Structural Studies

Uniform labeling is the method of choice for NMR, as it incorporates ¹⁵N throughout the protein backbone, enabling a wide range of structural and dynamic experiments.[8][9]

NMR_Workflow cluster_Expression Protein Expression cluster_Purification Purification & Analysis Transform Transform E. coli with Expression Plasmid Grow_LB Grow Starter Culture in LB Medium Transform->Grow_LB Grow_M9 Grow in M9 Minimal Medium with ¹⁵NH₄Cl as sole Nitrogen Source Grow_LB->Grow_M9 Induce Induce Protein Expression (e.g., IPTG) Grow_M9->Induce Harvest Harvest Cells & Lyse Induce->Harvest Purify Purify Protein (e.g., Affinity Chromatography) Harvest->Purify QC QC: SDS-PAGE & MS (Verify Mass Shift) Purify->QC NMR NMR Sample Prep & Spectroscopy (e.g., ¹H-¹⁵N HSQC) QC->NMR

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Tracer Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Frequently Asked Questions - The Fundamentals of Isotopic Scrambling

This section covers the core concepts of ¹⁵N isotopic scrambling. Understanding the "what, why, and when" is the first step toward prevention.

Q1: What is ¹⁵N isotopic scrambling and why is it a critical problem?

A1: Isotopic scrambling is the unintentional transfer of the ¹⁵N stable isotope from your labeled tracer molecule to other metabolites that are not part of the direct, intended metabolic pathway.[1] For example, if you are tracing the metabolism of ¹⁵N-Glutamine, finding the ¹⁵N label on an amino acid like Alanine, which can be synthesized via transamination, is an expected result. However, finding significant enrichment in a distant metabolite pool where no direct biochemical link exists within your experimental timeframe is a sign of scrambling.

Q2: What are the primary biological causes of ¹⁵N scrambling during an experiment?

A2: Scrambling is not a random event; it is driven by ongoing, legitimate biochemical reactions that are allowed to continue after sample collection. The primary drivers are enzymes that shuttle nitrogen throughout the cell's metabolic network.

  • Transamination Reactions: This is the most common cause. Transaminases are highly active enzymes that transfer amino groups (NH₂) from an amino acid to an α-keto acid. If your ¹⁵N label is on an amino acid's nitrogen, these enzymes can rapidly distribute that labeled nitrogen to a wide array of other amino acids and related metabolites.[1]

  • One-Carbon Metabolism: Pathways like the folate and methionine cycles are central hubs for both carbon and nitrogen metabolism. Choline metabolism, for instance, intersects with these pathways, creating opportunities for the ¹⁵N label to be exchanged and redistributed.[1]

  • Continued Metabolism Post-Harvest: Many key metabolites have turnover rates measured in seconds.[2][3] If enzymatic activity is not halted almost instantaneously upon harvesting cells or tissue, metabolic processes will continue. This allows the ¹⁵N label to "scramble" from its initial location into interconnected pathways, artifactually enriching downstream metabolites. This is the single most significant source of experimental scrambling.

Q3: At which stages of my workflow is scrambling most likely to occur?

A3: Scrambling is predominantly an artifact of the sample preparation process. The window between when you harvest your biological sample (e.g., aspirating media from a cell culture plate) and when all enzymatic activity is completely denatured is the critical period where most scrambling occurs.

cluster_0 Experimental Workflow Start Cell Culture with ¹⁵N Tracer Harvest Harvest Cells/Tissue Start->Harvest Quench Metabolic Quenching Harvest->Quench HIGH RISK OF SCRAMBLING (Metabolism is still active) Extract Metabolite Extraction Quench->Extract Metabolism Halted Analysis LC-MS Analysis Extract->Analysis End Data Interpretation Analysis->End

Caption: Workflow highlighting the critical quenching step.

Section 2: Troubleshooting Guide - Diagnosing and Solving Scrambling Issues

This section provides practical advice for identifying scrambling in your data and pinpointing procedural causes.

Q4: I'm seeing ¹⁵N enrichment in unexpected metabolites. How do I confirm this is scrambling?

A4: The key is to systematically evaluate your data against known biochemical pathways.

  • Pathway Analysis: Map your labeled tracer and the unexpectedly enriched metabolites onto a metabolic chart. Is there a plausible, rapid connection via a known pathway (like transamination)? If not, it's likely a processing artifact.

  • Control Samples: Analyze unlabeled (¹⁴N) control samples that have been processed identically. This helps rule out analytical artifacts like co-eluting isobaric interferences.

  • Time-Course Experiment: If scrambling is suspected, a short time-course labeling experiment (e.g., sampling at 1, 5, and 15 minutes) can be informative. True metabolic incorporation should show a progressive increase in enrichment in downstream products. Artifactual scrambling that occurs during quenching will often appear as constant, low-level enrichment across all time points in unexpected molecules.

  • Examine "Sentinel" Metabolites: Look for enrichment in amino acids that are hubs of nitrogen metabolism (e.g., glutamate, aspartate). If you are feeding a tracer that should not rapidly label these pools and they appear enriched, it points to a breakdown in your quenching procedure.[1]

Q5: My results are inconsistent between replicates. Could my quenching protocol be the cause?

A5: Absolutely. Inconsistent quenching is a major source of variability. Because metabolite turnover is so rapid, even a few seconds of difference in the time it takes to quench each sample can lead to significant variations in the measured isotopic enrichment.[2][3]

To diagnose this, critically evaluate your procedure for harvesting and quenching:

  • Timing: Are you timing the process from media aspiration to the addition of quenching solution for every single sample? Is that time identical for all replicates?

  • Temperature: Is your quenching solution maintained at the correct, ultra-low temperature throughout the entire batch processing? For example, quenching solutions at -40°C or colder are common.[4]

  • Volume and Mixing: Are you using a sufficient volume of quenching solution (e.g., a 3:1 or greater ratio of solution to sample volume) to instantly drop the temperature and denature enzymes?[4] Is mixing immediate and thorough?

Any inconsistency in these parameters will result in variable degrees of scrambling, leading directly to poor reproducibility between your biological replicates.

Section 3: Protocols and Best Practices - Proactive Prevention of Scrambling

The best way to deal with scrambling is to prevent it from happening. This section details the most critical procedures and provides a validated protocol.

Q6: What is the most critical step for preventing scrambling?

A6: Metabolic quenching. This is the process of stopping all enzymatic activity almost instantaneously.[5] The goal is to capture a "snapshot" of the metabolic state at the exact moment of harvesting.[2] Effective quenching is achieved by combining two principles: rapidly dropping the temperature to slow metabolism and using a solvent to denature the enzymes permanently.[2]

Q7: Which quenching method should I choose?

A7: The optimal method depends on your sample type (adherent cells, suspension cells, or tissue). For cellular studies, a rapid wash followed by quenching with an ice-cold organic solvent is a robust strategy. For tissues, snap-freezing in liquid nitrogen is the gold standard.[2][3]

Quenching MethodSample TypeProsCons
Liquid Nitrogen Snap-Freezing Tissues, Cell PelletsFastest possible method to halt metabolism.[5][6] Excellent for preserving labile metabolites.Requires a subsequent extraction step under cold conditions. Not suitable for adherent cells directly on a plate.
Cold Acidic Acetonitrile/Methanol Adherent & Suspension Cells, Cell PelletsSimultaneously quenches and extracts metabolites. Acid helps preserve certain high-energy compounds.[3] Simple workflow.Potential for some metabolite leakage if not performed correctly. Requires careful optimization.[4]
Cold Buffered Methanol (-40°C) Suspension CellsEffective at halting metabolism while minimizing cell lysis and metabolite leakage compared to pure methanol.[4][7]Requires a separate cell separation step (centrifugation) which must be done at very low temperatures.
Q8: Can you provide a validated, step-by-step protocol for quenching and extraction of adherent mammalian cells?

A8: Yes. This protocol is designed to minimize the time between harvesting and enzymatic inactivation, thereby preventing scrambling. It is based on the principle of using an acidic organic solvent mixture to simultaneously quench metabolism and extract metabolites.[3]

Protocol: Rapid Quenching and Extraction for Adherent Cells

Materials:

  • Quenching/Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. Prepare this solution fresh and pre-chill to -20°C or colder.[3]

  • Cell scraper (pre-chilled).

  • Dry ice or a cooling block for tubes.

Procedure:

  • Preparation: Place the cell culture plate on a level surface. Have your pre-chilled quenching/extraction solvent, cell scraper, and collection tubes ready on ice. Work quickly through the following steps.

  • Media Removal: Aspirate the cell culture media from the well as quickly and completely as possible. This entire step should take less than 10 seconds. Avoid washing with PBS or saline unless absolutely necessary, as this can alter metabolism; if a wash is unavoidable, it must be extremely brief (<10s).[3]

  • Instant Quenching: Immediately add an appropriate volume of the ice-cold (-20°C) quenching/extraction solvent to the plate. For a 6-well plate, 1 mL per well is typical. The cold solvent will rapidly halt enzymatic activity.[3]

  • Cell Lysis and Scraping: Place the plate on a bed of dry ice to keep it frozen. Use a pre-chilled cell scraper to scrape the cells in the frozen solvent. The ice crystals formed will aid in cell lysis.

  • Collection: Collect the resulting cell lysate/slurry into a pre-chilled microcentrifuge tube.

  • Final Extraction: Vortex the tube vigorously for 30 seconds and place it on ice or a shaker at 4°C for 10-15 minutes to ensure complete extraction.

  • Clarification: Centrifuge the extract at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains your metabolites, to a new, clean autosampler vial for LC-MS analysis.

Q9: Are there any analytical (LC-MS) settings that can contribute to or mitigate the appearance of scrambling?

A9: While most scrambling is biological and occurs pre-injection, the analytical method can introduce artifacts that mimic scrambling.

  • In-Source Fragmentation: Electrospray ionization (ESI) is a "soft" technique, but some fragile metabolites can still fragment in the ion source.[8] This can create fragments with an m/z that misleadingly matches another metabolite, which could be misinterpreted as labeling. Optimizing source parameters (e.g., capillary voltage, gas temperatures) can minimize this.

  • Chromatographic Separation: Good chromatographic separation is crucial.[9] Co-elution of an isobaric (same nominal mass) compound with your target analyte can interfere with accurate mass isotopomer analysis. Using high-resolution mass spectrometry can help distinguish between your target and interfering compounds.

  • Systematic Blanks: Run frequent solvent blanks and process "mock" extraction blanks (quenching solvent carried through the entire procedure without cells) to identify system contaminants or artifacts arising from the extraction solvents themselves.[10]

By implementing these rigorous experimental and analytical practices, you can have high confidence that the ¹⁵N enrichment you observe is a true reflection of metabolic activity, not an artifact of isotopic scrambling.

References
  • Benchchem. (n.d.). Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Metabolic Labeling.
  • Benchchem. (n.d.). Minimizing isotopic scrambling in Choline chloride-15N tracer studies.
  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. PMC.
  • Lu, W., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC.
  • Center for Innovative Technology. (n.d.). Metabolic Quenching.
  • Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. PMC.
  • Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. PMC.
  • Dietmair, S., Timmins, M., Gray, P., Nielsen, L. K., & Krömer, J. O. (2010). Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells. PubMed.
  • Rabinowitz, J. D. (2013). Flow chart of steps for fast quenching and extraction. ResearchGate.
  • Verpoorte, R., & Verpoorte, R. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. PMC.
  • Zhang, T., Mei, Y., Zhang, J., & Li, Q. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. PubMed.
  • da Silva, R. R., & da Silva, R. R. (2020). Summary of quenching and extraction workflow using the modified cell.... ResearchGate.
  • Ovčačíková, M., & Ovčačíková, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • An, M., & An, M. (2014). LC-MS-based metabolomics. PMC.

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Validation & Comparative

Navigating the Nitrogen Maze: A Comparative Guide to Metabolic Tracers Beyond DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Tool for Elucidating Nitrogen Flux

For researchers, scientists, and drug development professionals, charting the complex routes of nitrogen metabolism is fundamental to understanding cellular physiology in both health and disease. Stable isotope tracing, a powerful technique that follows the journey of labeled molecules through biochemical pathways, has become an indispensable tool in this pursuit.[1][2] While highly specialized tracers like DL-2-Amino-3-(hydroxy-amino)propionic acid-15N exist for niche applications, the core of nitrogen metabolism research is built upon a foundation of more broadly applicable and well-characterized tracers.[3][4][5]

This guide provides an in-depth comparison of the primary ¹⁵N-labeled metabolic tracers, moving beyond specific, less-documented compounds to focus on the workhorses of the field. We will explore the causality behind tracer selection, provide a framework for experimental design, and present the data necessary to choose the optimal tracer for your research question.

The Rationale for Tracer Selection: More Than Just a Label

The choice of a metabolic tracer is the most critical decision in a stable isotope labeling experiment. It dictates which specific pathways are illuminated and determines the very nature of the biological questions that can be answered. A tracer is not merely a labeled molecule; it is a key that unlocks a specific door into the cell's intricate metabolic machinery. Using ¹⁵N-labeled compounds allows researchers to track the flow of nitrogen as it is assimilated and transferred to build essential biomolecules like amino acids and nucleotides.[6][7] This process is central to understanding cancer metabolism, immunology, and neurobiology, where metabolic reprogramming is a key feature.[1][8]

The central challenge lies in the fact that nitrogen is highly networked. Multiple nutrients can contribute to the same downstream metabolite pool. Therefore, selecting a tracer that enters the network at a precise point of interest is paramount for generating clear, interpretable data.

The Core Alternatives: A Comparative Analysis

While the titular compound, DL-2-Amino-3-(hydroxy-amino)propionic acid-15N, represents a specific probe, likely for an enzyme that recognizes its unique structure, three classes of tracers form the backbone of modern nitrogen flux analysis: ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride, and other ¹⁵N-labeled Amino Acids like Aspartate.

Tracer Metabolic Entry Point Primary Applications Advantages Limitations
[amide-¹⁵N]-L-Glutamine or [α-¹⁵N]-L-Glutamine Primarily donates its amide nitrogen via glutaminase (GLS) to form glutamate, or its alpha-nitrogen via transaminases.Tracing glutaminolysis, de novo nucleotide synthesis, proline and hexosamine biosynthesis, nitrogen shuttling.[9][10]Highly physiologically relevant for most cultured cells, which are often "addicted" to glutamine. Provides specific insights into a central hub of nitrogen metabolism.[10]The two nitrogen atoms have distinct metabolic fates, requiring careful analysis to deconvolve pathways. Rapid metabolism can make short time-point experiments challenging.
¹⁵NH₄Cl (Ammonium Chloride) Enters metabolism primarily through glutamate dehydrogenase (GDH) or glutamine synthetase (GS) to form glutamate and glutamine, respectively.Studying inorganic nitrogen assimilation, urea cycle activity, and pathways downstream of glutamate/glutamine.[11][12]Provides a view of nitrogen metabolism from its most basic building block. Excellent for studying tissues like the liver or brain where ammonia metabolism is critical.[11]Can alter cellular pH and may not reflect the physiological nitrogen source for all cell types, especially in vitro.[13] The entry point is upstream of many key decision points, potentially leading to widespread, complex labeling patterns.
[¹⁵N]-L-Aspartate Enters via aspartate transaminase (AST/GOT) to donate its nitrogen to form other amino acids (e.g., alanine) and is a direct nitrogen donor for the urea cycle and purine/pyrimidine synthesis.[14]Elucidating the malate-aspartate shuttle, nucleotide synthesis pathways, and the urea cycle.[14][15]Directly probes pathways that utilize aspartate-derived nitrogen, providing clearer insights into nucleotide synthesis than glutamine alone.[15]Less universally consumed from media than glutamine in many cell lines. Its metabolism is tightly linked to the TCA cycle, intertwining carbon and nitrogen fates.

Visualizing Nitrogen Flow: Entry Points of Key Tracers

The diagram below illustrates how these primary tracers enter central nitrogen metabolism, highlighting their distinct routes and the key metabolites they initially label.

NitrogenMetabolism cluster_extracellular Extracellular Nutrients cluster_intracellular Intracellular Metabolism Gln_ext [¹⁵N]Glutamine Gln_int Glutamine Gln_ext->Gln_int Transport Gln_ext->Gln_int NH4_ext ¹⁵NH₄Cl Glu_int Glutamate NH4_ext->Glu_int GDH / GS NH4_ext->Glu_int Asp_ext [¹⁵N]Aspartate Asp_int Aspartate Asp_ext->Asp_int Transport Asp_ext->Asp_int Gln_int->Glu_int GLS Nuc Nucleotides Gln_int->Nuc Amide-N donor Glu_int->Gln_int GS Glu_int->Asp_int AST/GOT aKG α-Ketoglutarate Glu_int->aKG Transaminases Ala Alanine Glu_int->Ala ALT/GPT Pro Proline Glu_int->Pro OAA Oxaloacetate Asp_int->OAA AST/GOT Asp_int->Nuc Amine-N donor Urea Urea Cycle Asp_int->Urea

Caption: Entry points of common ¹⁵N tracers into central nitrogen metabolism.

Experimental Workflow: A Self-Validating Protocol for ¹⁵N Tracing

Executing a successful stable isotope tracing experiment requires meticulous attention to detail, from cell culture to data analysis. The following protocol provides a robust framework for an in vitro experiment using ¹⁵N-labeled tracers with mammalian cells, analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Quenching cluster_analysis Phase 3: Analysis A 1. Seed Cells (Allow adherence & growth) B 2. Prepare Isotope Medium (Replace unlabeled nutrient with ¹⁵N-labeled tracer) A->B C 3. Medium Exchange (Wash with PBS, add isotope medium) B->C D 4. Time-Course Incubation (e.g., 0, 1, 4, 8, 24h) C->D E 5. Quench Metabolism (Rapid wash with cold PBS, add -80°C Methanol) D->E F 6. Metabolite Extraction (Scrape, vortex, centrifuge) E->F G 7. LC-MS/MS Analysis (Separate & detect metabolites) F->G H 8. Data Processing (Peak integration, natural abundance correction) G->H

Caption: Standardized workflow for an in vitro ¹⁵N metabolic tracing experiment.

Detailed Step-by-Step Methodology

1. Cell Seeding & Culture:

  • Rationale: Ensure cells are in a state of logarithmic growth to guarantee active and consistent metabolism.

  • Protocol: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO₂).

2. Preparation of Labeling Medium:

  • Rationale: Precisely control the nutrient source to ensure the ¹⁵N tracer is the only available source of that specific nutrient.

  • Protocol: Prepare culture medium from powder, omitting the amino acid to be traced (e.g., glutamine). Reconstitute the medium and supplement with dialyzed fetal bovine serum (dFBS) to remove confounding unlabeled amino acids. Finally, add the desired concentration of the ¹⁵N-labeled tracer (e.g., 2 mM [amide-¹⁵N]-L-Glutamine).

3. Isotope Labeling:

  • Rationale: Initiate the synchronous incorporation of the tracer across the cell population.

  • Protocol:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cell monolayer once with pre-warmed sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹⁵N-labeling medium to each well. Place the plates back in the incubator.

4. Time-Course Collection:

  • Rationale: Observe the dynamic incorporation of the ¹⁵N label over time to understand flux rates. Early time points show direct products; later time points reveal downstream metabolism.

  • Protocol: At each designated time point (e.g., 0, 15 min, 1h, 4h, 24h), remove the plate from the incubator and proceed immediately to quenching.

5. Metabolic Quenching & Extraction:

  • Rationale: Instantly halt all enzymatic activity to preserve the metabolic snapshot at that exact moment.[16] The extraction solvent must efficiently solubilize polar metabolites.

  • Protocol:

    • Place the culture plate on ice.

    • Rapidly aspirate the labeling medium.

    • Wash cells with 2 mL of ice-cold saline solution.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the well.

    • Place the plate in a -80°C freezer for at least 15 minutes.

    • Scrape the frozen cell lysate into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 15 minutes at 4°C.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

6. LC-MS/MS Analysis:

  • Rationale: Separate the complex mixture of metabolites chromatographically and use mass spectrometry to detect and quantify the mass shift caused by the ¹⁵N isotope.[17][18]

  • Protocol: Analyze the extracted metabolites using an LC-MS/MS system, often with HILIC or reversed-phase chromatography. The mass spectrometer will be set to detect the mass isotopologues of target metabolites (e.g., for Glutamate, M+0 = unlabeled, M+1 = ¹⁵N-labeled).

7. Data Analysis:

  • Rationale: Correct for the natural abundance of heavy isotopes and calculate the fractional enrichment to determine the contribution of the tracer to each metabolite pool.

  • Protocol: Integrate peak areas for each mass isotopologue. Use software tools (e.g., IsoCor) to correct for the natural abundance of ¹³C, ¹⁵N, and other isotopes.[11] Calculate the fractional enrichment as the ratio of the labeled isotopologue area to the total area for all isotopologues of that metabolite.

Conclusion and Future Directions

The selection of a metabolic tracer is a decision that fundamentally shapes the outcome and interpretation of a research project. While specialized reagents like DL-2-Amino-3-(hydroxy-amino)propionic acid-15N have their place, a deep understanding of the mainstream alternatives—¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride, and ¹⁵N-Aspartate—is essential for any researcher investigating nitrogen metabolism. Each provides a unique window into the cell's inner workings, and their comparative strengths and weaknesses must be weighed against the specific biological question at hand.

The future of metabolic tracing lies in multi-isotope experiments, where, for instance, ¹³C-glucose and ¹⁵N-glutamine are used simultaneously to track the interplay between carbon and nitrogen metabolism.[19][20] This approach provides a more holistic, systems-level view of cellular nutrient utilization, paving the way for more significant discoveries in the dynamic world of metabolic research.

References

  • Rabinowitz, J. D., & DeBerardinis, R. J. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 23(12), 863–878. [Link]

  • Zhang, Y., & Liu, J. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 25(11), 6035. [Link]

  • Xu, R., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925. [Link]

  • Faubert, B., & DeBerardinis, R. J. (2019). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 14(9), 2691–2713. [Link]

  • Borah, K., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(9), e10245. [Link]

  • Isotope Solutions. (2024). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Isotope Solutions. Retrieved from [Link]

  • Xu, R., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925. [Link]

  • Yudkoff, M., et al. (1994). [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry. Journal of Neurochemistry, 62(5), 2031–2039. [Link]

  • Wikipedia. (n.d.). Nitrogen-15 tracing. In Wikipedia. Retrieved from [Link]

  • Higashi, R. M., et al. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. University of Louisville. Retrieved from [Link]

  • ResearchGate. (2015). Can LC-IRMS be used for determining the 15N of amino acids without derivatisation?. ResearchGate. Retrieved from [Link]

  • Abramson, F. P., et al. (1996). Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. Analytical Biochemistry, 242(1), 63–69. [Link]

  • Wang, Z. J., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences, 119(19), e2119932119. [Link]

  • ResearchGate. (n.d.). Tracing the ¹⁵N labeled glutamine and aspartic acid incorporation in de novo synthesized pyrimidines. ResearchGate. Retrieved from [Link]

  • Borah, K., et al. (2021). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(9), e10245. [Link]

  • P-Y. Lin, et al. (2023). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2746. [Link]

  • Matsuda, F., et al. (2007). In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. Phytochemistry, 68(16-18), 2312–2318. [Link]

  • Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems, 12(6), 1837–1846. [Link]

  • PubChem. (n.d.). D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid. PubChem. Retrieved from [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxybutanoic acid. PubChem. Retrieved from [Link]

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Verifying the Verdict: A Guide to Cross-Validation of 15N Labeling Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of essential techniques to cross-validate your 15N labeling results. We will delve into the principles, protocols, and practical considerations of each method, empowering you to ensure the integrity and reproducibility of your research.

The Imperative of Cross-Validation: Beyond a Simple Assumption

Metabolic labeling with 15N aims to incorporate the heavy isotope into all nitrogen-containing molecules within a cell or organism, most notably into amino acids and, consequently, proteins.[1][4] The assumption is that the 15N isotope is uniformly and completely incorporated, allowing for accurate relative or absolute quantification of proteins. However, factors such as the efficiency of nutrient uptake, metabolic flux, and potential isotopic scrambling can lead to incomplete labeling.[3][5] Relying solely on the theoretical expectation of complete labeling is a significant scientific gamble. Cross-validation transforms this assumption into a verifiable fact, ensuring the trustworthiness of your downstream applications, be it mass spectrometry-based quantification or NMR structural studies.

This guide will explore four key techniques for cross-validating 15N labeling:

  • Mass Spectrometry (MS): For direct measurement of 15N incorporation at the peptide and protein level.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for assessing overall labeling and protein integrity.

  • Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): The gold standard for determining bulk isotopic enrichment.

  • Colorimetric Protein Assays (e.g., Bradford Assay): A simple, complementary method for total protein quantification.

Below is a logical workflow illustrating how these techniques can be integrated for comprehensive validation.

Validation_Workflow cluster_sample 15N Labeled Protein Sample cluster_validation Cross-Validation Techniques cluster_analysis Data Analysis & Interpretation Sample Protein Extraction & Purification MS Mass Spectrometry (Peptide/Protein Level 15N%) Sample->MS Aliquots NMR NMR Spectroscopy (Overall Labeling & Folding) Sample->NMR Aliquots EA_IRMS Elemental Analysis-IRMS (Bulk Isotopic Enrichment) Sample->EA_IRMS Aliquots Bradford Bradford Assay (Total Protein Concentration) Sample->Bradford Aliquots Analysis Compare & Correlate Results MS->Analysis NMR->Analysis EA_IRMS->Analysis Bradford->Analysis Conclusion Validated 15N Labeling Efficiency Analysis->Conclusion

Caption: Workflow for cross-validating 15N labeling results.

Mass Spectrometry: A Direct Look at Incorporation

Mass spectrometry (MS) offers a direct and detailed view of 15N incorporation at the level of individual peptides and, by extension, proteins.[1] By comparing the mass spectra of labeled and unlabeled samples, one can precisely calculate the percentage of 15N incorporation.

The "Why":

The fundamental principle lies in the mass shift induced by the 15N isotope. Each nitrogen atom in a peptide from a labeled sample will be approximately 0.997 Da heavier than its 14N counterpart. This mass difference is readily detectable by modern high-resolution mass spectrometers. The presence and relative abundance of isotopic peaks for a given peptide provide a quantitative measure of labeling efficiency.[6]

Experimental Protocol:
  • Protein Digestion: Digest an aliquot of your 15N-labeled protein sample (and an unlabeled control) with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides in both the labeled and unlabeled samples.

    • For each identified peptide, extract the ion chromatograms for both the 14N and 15N isotopic envelopes.

    • Utilize specialized software to perform deconvolution of the mass spectra, which separates the overlapping isotopic peaks and calculates the relative abundance of each isotopologue.[7][8][9] This allows for the calculation of the average 15N incorporation for that peptide.

    • Aggregate the incorporation data from multiple peptides to determine the overall labeling efficiency for the protein.

Data Presentation:
Peptide SequencePrecursor m/z (14N)Precursor m/z (15N)Calculated 15N Incorporation (%)
VGYVSGWGR493.26500.2498.5
YLYELAR449.25454.2399.1
SLHTLFGDK516.28524.2598.8
Average 98.8

Note: The mass shift will vary depending on the number of nitrogen atoms in the peptide.[4]

NMR Spectroscopy: A Fingerprint of the Labeled Protein

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, provides a powerful method to assess the overall 15N labeling and the structural integrity of the protein.[10][11]

The "Why":

The 1H-15N HSQC experiment generates a 2D spectrum with a peak for each proton directly bonded to a nitrogen atom in the protein backbone (with the exception of proline).[11][12] For a 15N-labeled protein, the presence of a well-dispersed set of peaks in the HSQC spectrum is a strong indicator of successful labeling and proper folding.[13] The absence of signals corresponding to the unlabeled protein confirms high incorporation efficiency.

NMR_Principle cluster_protein 15N Labeled Protein cluster_nmr 1H-15N HSQC Experiment cluster_spectrum Resulting Spectrum NH Backbone Amide (1H-15N) Magnetization Magnetization Transfer (1H -> 15N -> 1H) NH->Magnetization Spectrum 2D Spectrum (1H vs 15N Chemical Shifts) Magnetization->Spectrum

Caption: Principle of 1H-15N HSQC for labeled protein analysis.

Experimental Protocol:
  • Sample Preparation: Prepare a concentrated solution (typically >0.1 mM) of your purified 15N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

  • NMR Data Acquisition: Acquire a 1H-15N HSQC spectrum on an NMR spectrometer. The acquisition time can range from minutes to several hours depending on the sample concentration and spectrometer sensitivity.[10]

  • Data Analysis:

    • Process the raw data to generate the 2D spectrum.

    • Examine the spectrum for the characteristic "fingerprint" of the protein. A well-dispersed spectrum indicates a folded protein.

    • Compare the spectrum to a reference spectrum of the unlabeled protein if available. The absence of peaks at the chemical shifts corresponding to the 14N-protein confirms high labeling efficiency.

Data Presentation:

A qualitative comparison of the 1H-15N HSQC spectra of labeled and unlabeled protein provides a clear visual confirmation of successful labeling. The presence of a single, well-dispersed set of peaks for the labeled sample is the desired outcome.

Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): The Definitive Answer on Bulk Enrichment

For the most accurate and precise determination of the bulk 15N enrichment in your sample, Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) is the gold standard.[14][15][16]

The "Why":

EA-IRMS measures the ratio of stable isotopes (in this case, 15N to 14N) in a given sample.[17] The sample is combusted to convert all nitrogen into N2 gas, which is then introduced into an isotope ratio mass spectrometer. The IRMS precisely measures the abundance of the different nitrogen isotopes, providing a highly accurate determination of the overall 15N enrichment.[18]

Experimental Protocol:
  • Sample Preparation: A small, dried aliquot of the purified protein is weighed into a tin capsule.

  • Combustion: The sample is combusted at a high temperature (e.g., 1000-1080°C) in an elemental analyzer. This process converts the organic nitrogen into N2 gas.[18]

  • Gas Chromatography and IRMS Analysis: The resulting gases are separated by gas chromatography, and the N2 gas is introduced into the IRMS. The instrument measures the ratio of 15N/14N.

  • Data Analysis: The measured isotope ratio is compared to that of a known standard to calculate the δ15N value, which can then be converted to atom percent 15N.[19]

Data Presentation:
Sampleδ15N (‰)Atom Percent 15N (%)
Unlabeled Control3.50.367
15N Labeled Protein275,00099.2

Bradford Assay: A Sanity Check on Total Protein Concentration

While not a direct measure of isotopic labeling, a simple colorimetric assay like the Bradford assay is a crucial complementary technique. It provides an independent measure of the total protein concentration, which is essential for accurately interpreting the data from the other, more sophisticated methods.

The "Why":

The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, particularly to basic and aromatic amino acid residues.[20] This binding causes a shift in the dye's absorbance maximum, which can be measured spectrophotometrically.[21] By comparing the absorbance of your sample to a standard curve generated with a known protein (e.g., BSA or IgG), you can estimate the total protein concentration.

Limitations to Consider:

It is critical to acknowledge the limitations of the Bradford assay. The assay's response can be affected by detergents and has a limited linear range.[20][22] Furthermore, the dye binds with different affinities to different proteins, so the choice of standard is important.[23] Despite these limitations, it serves as a valuable and rapid check.

Experimental Protocol:
  • Prepare a Standard Curve: Create a series of dilutions of a standard protein (e.g., Bovine Serum Albumin - BSA) of known concentrations.

  • Prepare Samples: Dilute your 15N-labeled protein sample to fall within the linear range of the assay.

  • Incubate with Dye Reagent: Add the Bradford dye reagent to the standards and samples and incubate for a short period (typically 5-10 minutes).[20]

  • Measure Absorbance: Measure the absorbance of each sample and standard at 595 nm using a spectrophotometer.

  • Calculate Concentration: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line to calculate the concentration of your protein sample.

Data Presentation:

A simple table showing the absorbance values and calculated concentrations for your samples alongside the standard curve provides a clear record of the total protein quantification.

Synthesizing the Data: A Holistic Approach to Validation

The true power of cross-validation lies in the synthesis of data from these orthogonal techniques.

TechniquePrimary InformationKey AdvantagePotential Limitation
Mass Spectrometry Peptide/protein-specific 15N incorporationHigh specificity and direct measurementRequires specialized equipment and data analysis expertise
NMR Spectroscopy Overall labeling and protein foldingProvides structural integrity informationRequires high sample concentration and specialized equipment
EA-IRMS Bulk 15N enrichmentHighest accuracy and precision for bulk analysisDestructive to the sample; provides no information on individual proteins in a mixture
Bradford Assay Total protein concentrationRapid, inexpensive, and simpleSusceptible to interference and protein-to-protein variability[20][24]

Ideally, the results from MS and EA-IRMS should be in close agreement regarding the overall 15N incorporation percentage. The NMR spectrum should confirm that the protein is both labeled and correctly folded. The Bradford assay provides the total protein concentration, which is essential context for the other measurements. Discrepancies between the methods can indicate issues such as incomplete labeling in specific protein regions, the presence of unlabeled contaminants, or problems with protein integrity.

By adopting a multi-faceted approach to cross-validation, researchers can move beyond assumption and establish a foundation of trust in their 15N labeling experiments, ultimately leading to more robust and reliable scientific discoveries.

References

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  • Tanaka, T., et al. (2014). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 80(10), 3046-3052. [Link]

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A Senior Application Scientist's Guide to 15N-Labeled Non-Canonical Amino Acids: A Precision Tool for Advancing Protein Science and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of protein research and drug development, the ability to precisely interrogate protein structure, dynamics, and interactions is paramount. Uniform isotopic labeling, while a cornerstone of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, often yields overwhelmingly complex data for large or dynamic systems. This guide illuminates the strategic advantages of employing 15N-labeled non-canonical amino acids (ncAAs), a sophisticated approach that offers unparalleled site-specificity. By introducing a single, observable 15N nucleus at a predetermined position within a protein, researchers can dramatically simplify complex NMR spectra, probe specific functional sites with minimal perturbation, and unlock insights previously obscured by spectral overlap. This guide provides a comparative analysis against traditional methods, presents supporting experimental frameworks, and offers a detailed protocol for implementation, establishing 15N-labeled ncAAs as an indispensable tool for elucidating complex biological mechanisms.

Introduction: Overcoming the Complexity Barrier in Protein Analysis

The study of proteins, particularly large multi-domain enzymes, signaling complexes, and intrinsically disordered proteins, presents a significant challenge to conventional analytical methods. Uniformly labeling a protein with 15N, while powerful, results in an NMR spectrum where every single backbone amide nitrogen contributes a signal.[1] For a protein with hundreds of residues, this leads to a dense, crowded field of overlapping peaks, making the assignment and interpretation of specific signals a formidable task. This spectral complexity is a major bottleneck, limiting our ability to understand localized conformational changes, map binding interfaces, and characterize enzyme active sites.

This is where the strategic incorporation of non-canonical amino acids (ncAAs) provides a transformative solution.[2][3] The genetic code expansion toolbox allows for the site-specific insertion of an amino acid with a unique chemical structure or property into the protein sequence.[3][4][5] When this ncAA is also isotopically labeled with 15N, it acts as a high-precision spectroscopic probe. Instead of a spectrum with hundreds of signals, we can generate a spectrum with a single, unambiguous signal originating from our site of interest. This approach effectively filters out the background "noise" from the rest of the protein, allowing for a focused and exquisitely detailed analysis of a specific functional location.

Core Advantages of Site-Specific 15N-ncAA Labeling

The targeted incorporation of a 15N-labeled ncAA offers distinct and compelling advantages over both uniform labeling and other probing techniques.

Advantage 1: Unparalleled Spectral Simplification for Large Proteins

The primary benefit is the radical simplification of NMR spectra. For proteins larger than 20-25 kDa, uniform 15N labeling often leads to severe signal overlap in the central region of the ¹H-¹⁵N HSQC spectrum, making it difficult to resolve and track individual residue signals.[6] By introducing a single 15N-labeled ncAA, the researcher can study a specific site in a large protein without this overwhelming complexity.

Causality: The ¹H-¹⁵N HSQC experiment detects protons directly bonded to ¹⁵N atoms. In a uniformly labeled protein, nearly every residue has a ¹⁵N in its backbone amide, creating a complex spectrum. With a single ¹⁵N-ncAA in an otherwise unlabeled protein, only one ¹H-¹⁵N pair exists, yielding a single peak. This allows for clear, unambiguous monitoring of that specific site's chemical environment.

Diagram 1: Conceptual Comparison of NMR Spectra

cluster_0 Uniform 15N Labeling cluster_1 Site-Specific 15N-ncAA Labeling a Complex Protein (>250 residues) (Uniformly 15N-labeled) b 1H-15N HSQC Spectrum a->b NMR Analysis c Result: High spectral overlap. Hundreds of signals obscure analysis. b->c d Complex Protein (>250 residues) (Single 15N-ncAA incorporated) e 1H-15N HSQC Spectrum d->e NMR Analysis f Result: Single, resolved signal. Clear, unambiguous data from a specific site. e->f

Caption: Workflow comparing spectral output from uniform vs. site-specific labeling.

Advantage 2: Probing Functionally Critical Sites with Minimal Perturbation

Many ncAAs are structural analogs of canonical amino acids, such as p-azido-L-phenylalanine (pAzF), an analog of phenylalanine.[7][8][9] Incorporating a 15N-labeled version of such an ncAA allows researchers to place a spectroscopic probe at or near an active site, binding interface, or allosteric site with minimal disruption to the protein's native structure and function. This contrasts sharply with larger fluorescent tags, which can sometimes alter the very behavior they are intended to measure.

Causality: The bio-orthogonality of ncAA incorporation machinery, often involving engineered aminoacyl-tRNA synthetase/tRNA pairs, ensures high-fidelity insertion at the desired codon (typically a reassigned stop codon like AMBER).[4][10] The structural similarity of the ncAA to its canonical counterpart ensures that local folding and global conformation are likely to be preserved.

Advantage 3: Accessing Novel Chemical Functionality

Beyond being a passive NMR probe, the ncAA itself can introduce novel chemical functionality. For example, 15N-labeled p-azido-L-phenylalanine not only provides a unique NMR signal but also carries an azide group.[8][9][11] This azide can be used for "click" chemistry reactions to attach other molecules, such as drugs, imaging agents, or cross-linkers, providing a powerful dual-function handle for both NMR analysis and subsequent protein functionalization.[7][8][12]

Comparative Analysis: 15N-ncAAs vs. Alternative Techniques

The decision to use 15N-ncAA labeling should be made with a clear understanding of its performance relative to other common methods.

FeatureSite-Specific 15N-ncAAUniform 15N LabelingFluorescent Labeling (e.g., Tryptophan analogs)
Specificity Site-specific ; one or a few chosen residues are labeled.Global ; all instances of a given atom (e.g., Nitrogen) are labeled.Residue-specific or Site-specific ; often targets Cys or uses ncAAs.
Information Type Atomic-level structural and dynamic information (chemical shift, RDCs, relaxation).Global fold, backbone dynamics, and residue-level changes across the whole protein.Bulk environmental changes (polarity, accessibility), FRET distances.
Structural Perturbation Generally very low, especially with close structural analogs.None, as it uses natural isotopes.Can be significant depending on the size and chemistry of the fluorophore.
Primary Application Probing specific active sites, binding interfaces, or dynamic regions in large, complex proteins.De novo structure determination of small-to-medium proteins (<25 kDa).[1]In-vitro and in-cell imaging, binding assays, conformational change detection.[2]
Instrumentation High-field NMR Spectrometer.High-field NMR Spectrometer.Fluorometer, Fluorescence Microscope.
Cost-Effectiveness High initial cost for labeled ncAA, but efficient use in cell-free systems.[13]Lower cost for 15NH4Cl, but requires large quantities for in-vivo expression.[1]Varies widely based on the cost of the specific dye and labeling chemistry.

Experimental Workflow: Site-Specific Incorporation of 15N-ncAAs

Cell-free protein synthesis is an exceptionally powerful and efficient method for producing proteins with site-specifically incorporated 15N-labeled ncAAs.[4][14][15] The open nature of the cell-free system allows for direct control over the reaction components, eliminating concerns about ncAA toxicity to living cells or isotope scrambling from cellular metabolism.[13][16]

Diagram 2: Cell-Free Incorporation Workflow

cluster_workflow Experimental Workflow A 1. Prepare Components B DNA Template (with AMBER codon at target site) C Orthogonal Synthetase/tRNA Pair D 15N-labeled ncAA E Cell-Free Extract (e.g., E. coli S30) & Reaction Mix (NTPs, canonical AAs) F 2. Assemble Reaction B->F C->F D->F E->F G 3. Incubation (Transcription & Translation) F->G H 4. Protein Purification (e.g., His-tag Affinity Chromatography) G->H J Purified Protein with Site-Specific 15N-ncAA H->J I 5. NMR Analysis J->I

Caption: Step-by-step workflow for 15N-ncAA incorporation via cell-free synthesis.

Detailed Protocol: Cell-Free Synthesis of a Protein with 15N-p-Azido-L-Phenylalanine

This protocol provides a generalized framework. Specific component concentrations and incubation times should be optimized based on the protein of interest and the cell-free system used.

1. Preparation of the DNA Template: a. Select the residue to be replaced in your protein of interest. b. Using site-directed mutagenesis, replace the corresponding codon in your expression plasmid with the AMBER stop codon (TAG). c. Verify the mutation via DNA sequencing. This plasmid will serve as the template for the cell-free reaction.

2. Assembling the Reaction Mixture: a. In a microcentrifuge tube, combine the components of your chosen cell-free expression kit (e.g., E. coli S30 extract, energy solution, buffers) as per the manufacturer's instructions. b. Add the mixture of 19 canonical amino acids (lacking the amino acid to be substituted, e.g., Phenylalanine). c. Add the 15N-p-azido-L-phenylalanine to a final concentration typically in the 1-2 mM range. d. Add the plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its corresponding tRNA. e. Finally, add your target protein DNA template (~5-15 µg for a typical 1 mL reaction).

3. Protein Synthesis: a. Gently mix the components and incubate the reaction at the recommended temperature (e.g., 30-37°C) for 4-16 hours. The open system allows transcription and translation to occur, with the orthogonal system incorporating the 15N-ncAA at the TAG codon.

4. Purification and Verification: a. Following incubation, purify the expressed protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins. b. Verify the successful incorporation and purity of the protein via SDS-PAGE and Mass Spectrometry. The mass spectrum should show a mass shift corresponding to the incorporation of the 15N-ncAA.

5. NMR Spectroscopy: a. Prepare the purified, labeled protein in a suitable NMR buffer. b. Acquire a ¹H-¹⁵N HSQC spectrum. A successful experiment will yield a spectrum with a single, well-resolved cross-peak corresponding to the amide ¹H-¹⁵N of the incorporated ncAA. This peak can now be used to monitor ligand binding, conformational changes, or protein dynamics at that specific site.

Conclusion and Future Outlook

The use of 15N-labeled non-canonical amino acids represents a paradigm shift from global to targeted protein analysis. This method empowers researchers to dissect complex biological systems with surgical precision, filtering out spectral noise to focus on the functionally critical regions of a protein. For professionals in drug development, this technique provides an unparalleled ability to characterize the binding mode and dynamic impact of small molecules on their protein targets. As the toolkit of genetically encodable ncAAs continues to expand[5], the potential to introduce novel 15N-labeled probes with unique spectroscopic or chemical properties will further solidify this technology as a cornerstone of advanced protein science.

References

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A Comparative Guide to Assessing the Specificity of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N as a Novel Metabolic Tracer

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in metabolic studies, the integrity of experimental data is paramount. The choice of an isotopic tracer is a critical decision that dictates the accuracy and interpretability of results. While common tracers like ¹⁵N-labeled glutamine and glycine are well-characterized, novel tracers offer the potential to probe unique metabolic pathways.[1] This guide provides an in-depth framework for assessing the specificity of a novel tracer, DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N (also known as N-hydroxy-D,L-alanine-¹⁵N), a compound with potential applications in amino acid and nitrogen metabolism studies.

This document moves beyond a simple listing of protocols. It explains the rationale behind the experimental design, provides a framework for comparing this novel tracer against a well-established alternative ([¹⁵N]-L-Alanine), and equips you, the researcher, with the tools to validate its performance within your biological system.

Understanding the Tracer: Biochemical Profile and the Specificity Question

DL-2-Amino-3-(hydroxy-amino)propionic acid is a non-proteinogenic amino acid analog of alanine, featuring a hydroxylamino group (-NHOH) in place of the standard amino group (-NH₂). The ¹⁵N label is strategically placed on this hydroxylamino nitrogen.

The central question determining this tracer's utility is its metabolic fate. Specificity hinges on a predictable and primary metabolic conversion. The most plausible and potentially useful metabolic route is the reduction of the hydroxylamino group to a primary amine, thereby converting the tracer into ¹⁵N-Alanine, which then enters the canonical alanine metabolic pathways.[2]

However, a lack of specificity—the "label scrambling"—can occur if the ¹⁵N-labeled nitrogen is transferred non-specifically to other molecules without the carbon backbone's incorporation into the target pathway. This could happen via transamination or other enzymatic reactions before the molecule is fully converted to alanine.[3]

Hypothesized Metabolic Pathway

Our assessment framework is built around the following hypothesized primary metabolic pathway. The goal of the subsequent experimental protocols is to validate or refute this hypothesis.

digraph "Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Comparative Framework: The Importance of a Gold Standard

To assess the specificity of a novel tracer, it must be compared against a "gold standard"—a well-characterized tracer for the pathway of interest. For our purposes, L-Alanine-¹⁵N serves as the ideal comparator. It directly enters the alanine metabolic pool, and its incorporation into downstream metabolites is well-documented.[1][3]

The core principle of our assessment is to determine if DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N behaves identically to L-Alanine-¹⁵N after a brief metabolic lag required for its initial conversion.

FeatureDL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵NL-Alanine-¹⁵N (Comparator)Rationale for Comparison
Tracer Type Novel, non-proteinogenic amino acid analogStandard, proteinogenic amino acidEstablishes a baseline for direct incorporation into the alanine metabolic pool.
Target Pathway Alanine metabolism, protein synthesis, gluconeogenesisAlanine metabolism, protein synthesis, gluconeogenesisAllows for a direct comparison of labeling patterns in downstream metabolites.
Primary Specificity Concern Premature, non-specific transfer of the ¹⁵N-hydroxylamino group to other molecules before conversion to alanine.Minimal; enters directly into the free alanine pool.Highlights the critical initial metabolic step of the novel tracer.
Potential Advantage May offer insights into specific reductase activities or cellular uptake mechanisms.Predictable and well-understood kinetics.Determines if the novel tracer provides unique biological information.
Key Metric for Specificity The ratio of ¹⁵N enrichment in alanine compared to other amino acids at early time points.High and rapid enrichment of the intracellular alanine pool.A high ratio for the novel tracer would indicate efficient and specific conversion.

Experimental Workflow for Specificity Assessment

The following protocol outlines a robust method for comparing the metabolic fate of our novel tracer against L-Alanine-¹⁵N in a cell culture model. The methodology is centered around Stable Isotope Resolved Metabolomics (SIRM) using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

digraph "Experimental_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Step-by-Step Protocol

Objective: To quantify and compare the rate and specificity of ¹⁵N incorporation from DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N versus L-Alanine-¹⁵N into the cellular amino acid pool.

1. Cell Culture and Preparation: a. Culture your chosen cell line (e.g., HEK293, HepG2) under standard conditions until they reach approximately 80% confluency. b. Prepare three sets of labeling media using a base medium lacking alanine and other non-essential amino acids. i. Control Medium: Supplement with standard, unlabeled L-alanine. ii. Novel Tracer Medium: Supplement with DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N. iii. Comparator Medium: Supplement with L-Alanine-¹⁵N. Rationale: Using a dropout base medium ensures that the observed ¹⁵N enrichment originates from the supplied tracer.

2. Isotope Labeling Time-Course: a. Aspirate the standard growth medium from the cells and wash once with PBS. b. Add the prepared labeling media to the respective plates. c. Incubate the cells for a series of time points (e.g., 0, 1, 4, 8, and 24 hours). Rationale: A time-course experiment is crucial. Early time points (0-4h) are critical for assessing the direct conversion and potential for immediate, non-specific label scrambling. Later time points (8-24h) reveal the tracer's contribution to the steady-state metabolic network.

3. Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. b. Immediately add an ice-cold extraction solvent (e.g., 80:20 Methanol:Water mixture). c. Scrape the cells and collect the cell lysate/solvent mixture. d. Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites. Rationale: Rapid quenching is essential to halt enzymatic activity and preserve the metabolic snapshot at each time point.[5]

4. LC-MS/MS Analysis: a. Analyze the extracted metabolites using an LC-MS/MS system capable of high-resolution mass analysis. b. Use a method optimized for amino acid separation (e.g., HILIC or reversed-phase chromatography). c. Monitor for the M+0 (unlabeled) and M+1 (¹⁵N-labeled) mass isotopologues of all relevant amino acids (e.g., alanine, glutamate, glycine, serine, etc.). Rationale: High-resolution mass spectrometry is required to accurately distinguish between the naturally occurring ¹³C isotopologue (M+1) and the ¹⁵N-labeled isotopologue (M+1), ensuring precise enrichment calculations.[5]

5. Data Analysis and Interpretation: a. Calculate the fractional enrichment of ¹⁵N for each amino acid at each time point using the formula: Fractional Enrichment = [M+1 Peak Area] / ([M+0 Peak Area] + [M+1 Peak Area]) b. Plot the fractional enrichment of alanine over time for both the novel tracer and the L-Alanine-¹⁵N comparator. c. At early time points (e.g., 1 hour), compare the fractional enrichment of alanine to that of other measured amino acids for the novel tracer.

Interpreting the Data: What Defines High Specificity?

The specificity of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N is determined by how closely its labeling pattern mimics that of L-Alanine-¹⁵N.

Scenario 1: High Specificity (Ideal Outcome)

  • Observation: In cells fed the novel tracer, there is a rapid and predominant increase in ¹⁵N enrichment in alanine. Enrichment in other amino acids (like glutamate) occurs later and to a lesser extent, consistent with known metabolic pathways downstream of alanine. The kinetic curve for ¹⁵N-alanine enrichment closely follows that of the L-Alanine-¹⁵N comparator, possibly with a slight delay.

Scenario 2: Low Specificity (Problematic Outcome)

  • Observation: At early time points, ¹⁵N enrichment appears simultaneously and significantly in multiple amino acids (e.g., alanine, glutamate, glycine) without a clear preference for alanine.

Sample Data Comparison Table (Hypothetical 4-Hour Time Point)
Amino AcidFractional ¹⁵N Enrichment (Novel Tracer)Fractional ¹⁵N Enrichment (L-Alanine-¹⁵N)Interpretation
Alanine 45%55%High enrichment, slightly lower than direct tracer, suggesting efficient conversion.
Glutamate 8%10%Enrichment is consistent with downstream metabolism from ¹⁵N-Alanine.
Glycine <1%<1%Minimal enrichment, indicating no significant non-specific transamination.
Serine <1%<1%Minimal enrichment, supporting high specificity.
Aspartate 2%3%Low enrichment consistent with known metabolic links.

Conclusion and Recommendations

Assessing the specificity of a novel metabolic tracer like DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N is a rigorous but essential process. It is not a compound to be used without thorough validation.

Our recommendation is to perform the comparative analysis detailed in this guide before commencing larger-scale experiments. By comparing its metabolic fate directly against a gold-standard tracer like L-Alanine-¹⁵N, researchers can proceed with confidence, knowing their tool is specific and their results are sound. If the data demonstrate high specificity, this novel tracer could become a valuable tool for probing alanine metabolism, potentially offering nuanced insights that are not available with standard tracers. However, without this validation, any data generated should be interpreted with extreme caution.

References

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A Researcher's Guide to Isotopic Tracers: Comparing ¹³C, ¹⁵N, and ²H for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules—or metabolic flux—is paramount to unraveling the complexities of health and disease. Static measurements of metabolite levels provide only a snapshot, but to truly comprehend the cellular machinery, we must trace the journey of atoms through biochemical networks. Stable isotope tracing, a powerful technique that utilizes non-radioactive isotopes, allows us to do just that, offering unparalleled insights into the metabolic wiring of cells.[1][2]

This guide provides an in-depth comparison of the three most commonly used stable isotopes in metabolic research: Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). We will move beyond a simple listing of facts to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, insightful, and self-validating experiments.

The Isotopes: A Head-to-Head Comparison

The choice of an isotopic tracer is not arbitrary; it is a critical decision dictated by the specific biological question and the metabolic pathways of interest.[3][4] Each isotope offers unique advantages and presents distinct challenges.

FeatureCarbon-13 (¹³C)Nitrogen-15 (¹⁵N)Deuterium (²H)
Primary Application Central carbon metabolism (glycolysis, TCA cycle, PPP), biosynthesis of fatty acids, amino acids, and nucleotides.[5]Amino acid and protein turnover, nucleotide biosynthesis, nitrogen flux analysis.[6][7]Fatty acid synthesis (de novo lipogenesis), pentose phosphate pathway (PPP) activity, NADPH metabolism.[8][9]
Key Strengths - The carbon backbone is fundamental to most metabolites.- Well-established protocols and computational tools for ¹³C-Metabolic Flux Analysis (MFA).[5][10]- Versatile for tracing a wide array of pathways.- Directly traces nitrogen, an essential component of amino acids and nucleotides.[11]- No practical radioactive nitrogen isotope exists, making ¹⁵N essential for nitrogen metabolism studies.[12][13]- Complements ¹³C tracing for a holistic view of C-N co-metabolism.[11]- Can trace hydrogen atoms, providing unique insights into redox metabolism (NADPH production).[8][14]- Heavy water (²H₂O) is an inexpensive and easy-to-administer tracer for measuring de novo lipogenesis.[9]
Limitations - Can be more expensive than other tracers.- Label scrambling can sometimes complicate data interpretation.- Primarily limited to nitrogen-containing biomolecules.- Slower incorporation into some large protein pools.- Potential for kinetic isotope effects, where the heavier isotope can alter reaction rates.- Label can be lost through exchange with water, especially in in vivo studies.[8][15]
Typical Tracers [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C]-Glutamine.[5][16][¹⁵N]-Ammonium Chloride, [¹⁵N]-Glutamine, ¹⁵N-labeled amino acid mixtures.[7][17]²H₂O (Heavy Water), [1-²H]-Glucose, [3-²H]-Glucose.[8][9]
Primary Analysis Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[18][19]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[6][20]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[9]

Choosing Your Tracer: A Decision Framework

The selection of the optimal tracer requires careful consideration of the target pathway. The fundamental principle is that for a tracer to be informative, its isotopic label must be incorporated into the metabolites of the pathway under investigation.[21][22]

  • To study central energy metabolism (Glycolysis, TCA cycle): ¹³C is the gold standard. [5] Using uniformly labeled [U-¹³C]-glucose allows for the tracking of all six carbon atoms as they traverse these core pathways. The resulting distribution of ¹³C atoms (mass isotopomer distribution) in downstream metabolites like pyruvate, lactate, and citrate provides a detailed readout of pathway activity.[23]

  • To investigate amino acid synthesis or protein turnover: ¹⁵N is the tracer of choice. By providing a labeled nitrogen source like [¹⁵N]-glutamine or ¹⁵N-labeled ammonium chloride, one can directly measure the synthesis of non-essential amino acids and the rate at which proteins are synthesized and degraded.[7][24] This is invaluable for studying cellular growth, autophagy, and nitrogen balance.

  • To measure de novo lipogenesis or redox state: ²H provides unique capabilities. Administering heavy water (²H₂O) leads to the incorporation of deuterium into newly synthesized fatty acids, providing a robust method for quantifying de novo lipogenesis.[9] Furthermore, specifically labeled glucose tracers like [1-²H]-glucose can be used to specifically probe the activity of the pentose phosphate pathway (PPP), a major source of the reducing equivalent NADPH.[8]

Experimental Workflow: A Guide to ¹³C-Metabolic Flux Analysis

To illustrate the practical application of these principles, we provide a detailed, step-by-step protocol for a typical ¹³C tracing experiment in cultured mammalian cells, a common application in cancer research and drug development.[1][4]

Part 1: Experimental Design & Cell Culture
  • Define the Biological Question: Clearly state the hypothesis. For example: "Does drug X inhibit glycolysis in cancer cells?"

  • Select the Tracer: For this question, [U-¹³C₆]-glucose is the ideal tracer as it will label all downstream glycolytic intermediates.

  • Determine Labeling Duration: The time required to reach isotopic steady state (where the labeling pattern of metabolites becomes constant) varies by pathway. Glycolysis reaches steady state in minutes, while the TCA cycle can take hours.[25] A time-course pilot experiment is highly recommended.

  • Cell Culture: Plate cells and allow them to reach the desired confluency. Ensure cells are in a state of metabolic steady state (i.e., consistent growth rate).

Part 2: The Labeling Experiment
  • Prepare Labeling Medium: Prepare culture medium identical to the standard medium but replace the unlabeled glucose with [U-¹³C₆]-glucose.

  • Initiate Labeling: Aspirate the standard medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed ¹³C-labeling medium to the cells.[25] This switch should be done as quickly as possible to minimize metabolic perturbation.

  • Incubate: Place the cells back in the incubator for the predetermined labeling duration.

Part 3: Quenching and Extraction

Causality Check: This is the most critical step for preserving the metabolic state of the cell. Metabolism is incredibly rapid, and failure to instantly halt all enzymatic reactions will lead to inaccurate results.

  • Rapid Quenching: Place the culture dish on dry ice. Aspirate the labeling medium. Immediately add a cold quenching/extraction solution, typically an 80% methanol solution pre-chilled to -80°C.[10][26] This simultaneously stops metabolism and lyses the cells.

  • Scrape and Collect: Scrape the cells in the cold methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: Vortex the lysate thoroughly and centrifuge at high speed in the cold to pellet protein and cell debris. The supernatant contains the polar metabolites.

Part 4: Sample Analysis
  • Dry and Reconstitute: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for analysis.

  • LC-MS/MS or NMR Analysis: Analyze the samples using high-resolution mass spectrometry or NMR to determine the mass isotopomer distributions (MIDs) for metabolites of interest.[18][27] These analytical platforms can separate and quantify molecules based on the number of heavy isotopes they contain.[19]

The following diagram illustrates the general workflow for a stable isotope tracing experiment.

G cluster_exp Experimental Phase cluster_ana Analytical Phase design 1. Experimental Design (Select Tracer & Duration) culture 2. Cell Culture (Achieve Metabolic Steady State) design->culture labeling 3. Isotopic Labeling (Switch to Labeled Medium) culture->labeling quench 4. Rapid Quenching (Halt Metabolism) labeling->quench extract 5. Metabolite Extraction (Isolate Metabolites) quench->extract analysis 6. LC-MS or NMR Analysis (Measure Isotope Enrichment) extract->analysis data 7. Data Processing (Correct for Natural Abundance) analysis->data flux 8. Flux Estimation (Computational Modeling) data->flux interp 9. Biological Interpretation flux->interp

Caption: General workflow of a stable isotope tracing experiment.

Visualizing Metabolic Flow: Tracing ¹³C Through Central Carbon Metabolism

To conceptualize how tracers work, consider the journey of a uniformly ¹³C-labeled glucose molecule entering a cell. The diagram below illustrates how the six ¹³C atoms (represented by red dots) are incorporated into key metabolites of glycolysis and the TCA cycle. By measuring the number of labeled carbons in pyruvate, citrate, or malate, we can infer the activity of these pathways.

Central_Metabolism Glucose Glucose (M+6) ●●●●●● G6P G6P (M+6) ●●●●●● Glucose->G6P Glycolysis F6P F6P (M+6) ●●●●●● G6P->F6P DHAP DHAP (M+3) ●●● F6P->DHAP GAP GAP (M+3) ●●● F6P->GAP DHAP->GAP Pyruvate Pyruvate (M+3) ●●● GAP->Pyruvate Lactate Lactate (M+3) ●●● Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) ●● Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) ●●○○○○ AcetylCoA->Citrate TCA Cycle Malate Malate (M+2) ●●○○ Citrate->Malate ... OAA Oxaloacetate (M+0) ○○○○ Malate->OAA OAA->Citrate

Caption: Simplified tracing of ¹³C from glucose into central metabolites.

Conclusion

Stable isotope tracing with ¹³C, ¹⁵N, and ²H provides a dynamic and quantitative view of cellular metabolism that is unattainable with other methods.[1] The choice of isotope is a critical experimental design parameter that directly depends on the biological question at hand. By understanding the unique strengths and applications of each tracer—¹³C for carbon backbones, ¹⁵N for nitrogen flux, and ²H for redox and lipid metabolism—researchers can design powerful experiments to elucidate metabolic reprogramming in disease and accelerate the development of novel therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.